Sanvar
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZSMHYSQUHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H74N12O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849479-74-9 | |
| Record name | Vapreotide acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849479749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Sanvar Vapreotide: A Deep Dive into its Dual-Action Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of sanvar vapreotide, a synthetic octapeptide analog of somatostatin. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and experimental evidence that define the pharmacological profile of this compound. This compound vapreotide exhibits a unique dual-action mechanism, functioning as a potent agonist at specific somatostatin receptors and as an antagonist at the neurokinin-1 receptor, contributing to its diverse therapeutic potential.
Core Mechanism of Action: Somatostatin Receptor Agonism
This compound vapreotide is structurally designed to mimic endogenous somatostatin, granting it high-affinity binding to a subset of somatostatin receptors (SSTRs). These G-protein coupled receptors are integral in a multitude of physiological processes, most notably in the regulation of hormonal secretion and cellular proliferation.
Binding Affinity Profile
Vapreotide demonstrates a distinct binding profile, with a high affinity for SSTR2 and SSTR5. This selectivity is crucial to its therapeutic effects, which are primarily mediated through these two receptor subtypes. The binding affinities, expressed as IC50 values, are summarized in the table below.
| Receptor Subtype | IC50 (nM) | Relative Affinity |
| SSTR1 | >1000 | Very Low |
| SSTR2 | 0.35 | High |
| SSTR3 | 43 | Moderate |
| SSTR4 | >1000 | Very Low |
| SSTR5 | 4.1 | High |
Signaling Cascade
Upon binding to SSTR2 and SSTR5, vapreotide induces a conformational change in the receptor, leading to the activation of an inhibitory G-protein (Gi/o). This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase. The subsequent decrease in intracellular cyclic AMP (cAMP) levels modulates various cellular functions, including the inhibition of growth hormone, insulin, and glucagon secretion.
Secondary Mechanism: Neurokinin-1 Receptor Antagonism
A notable and distinguishing feature of this compound vapreotide is its ability to act as an antagonist at the neurokinin-1 receptor (NK1R).[1] This receptor is the primary mediator for Substance P, a neuropeptide involved in neurogenic inflammation, pain transmission, and cell proliferation. Vapreotide's blockade of NK1R presents a therapeutic avenue distinct from its somatostatin-related activities.
Binding Affinity and Functional Antagonism
Vapreotide competitively inhibits the binding of Substance P to NK1R. While its affinity for NK1R is lower than for SSTR2 and SSTR5, it is sufficient to elicit a significant biological response.
| Receptor | IC50 (nM) |
| NK1R | 330 |
Intracellular Consequences of NK1R Blockade
Substance P-mediated activation of NK1R typically leads to an increase in intracellular calcium and the activation of the NF-κB signaling pathway. Vapreotide has been shown to attenuate these effects in a dose-dependent manner.[1] By inhibiting these pathways, vapreotide can modulate inflammatory responses and potentially inhibit cancer cell proliferation.
Experimental Protocols
The quantitative data presented in this guide were derived from established in vitro experimental protocols.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound vapreotide for somatostatin and neurokinin-1 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SSTR subtypes or Human Embryonic Kidney (HEK293) cells expressing human NK1R are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are isolated via homogenization and differential centrifugation.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a constant concentration of a radiolabeled ligand ([¹²⁵I-Tyr¹¹]somatostatin-14 for SSTRs or [³H]Substance P for NK1R).
-
Increasing concentrations of unlabeled this compound vapreotide are added to compete for receptor binding.
-
The reaction is incubated to equilibrium.
-
-
Separation and Quantification:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma or scintillation counter.
-
-
Data Analysis:
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Calcium Mobilization Assay
Objective: To assess the functional antagonism of this compound vapreotide at the NK1R.
Methodology:
-
Cell Culture and Dye Loading:
-
U373MG astrocytoma cells or HEK293-NK1R cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of this compound vapreotide or a vehicle control.
-
-
Stimulation and Measurement:
-
Substance P is added to stimulate the NK1R.
-
Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of vapreotide on the Substance P-induced calcium flux is quantified to determine its antagonistic activity.
-
Conclusion
This compound vapreotide's multifaceted mechanism of action, characterized by high-affinity agonism at SSTR2 and SSTR5 and functional antagonism at NK1R, underpins its broad therapeutic applicability. This dual-action profile allows for the modulation of both somatostatin and Substance P-mediated signaling pathways, offering a unique pharmacological tool for researchers and clinicians. The data and protocols presented herein provide a comprehensive foundation for further investigation and development of this promising therapeutic agent.
References
Vapreotide as a Somatostatin Analog: A Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, engineered for greater metabolic stability and a distinct receptor binding profile.[1][2] Like other somatostatin analogs, vapreotide exerts its primary physiological effects by mimicking the inhibitory actions of somatostatin on various endocrine and exocrine secretions.[3] Its therapeutic applications are rooted in its ability to bind with high affinity to specific somatostatin receptor subtypes (SSTRs), thereby modulating key cellular signaling pathways involved in hormone release and cell proliferation.[1][4] This technical guide provides an in-depth exploration of the core functions of vapreotide, with a focus on its receptor binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.
Data Presentation: Quantitative Analysis of Receptor Binding Affinity
The therapeutic efficacy of vapreotide is intrinsically linked to its binding affinity for the five known human somatostatin receptor subtypes (SSTR1-SSTR5). The following table summarizes the in vitro binding affinities (IC50 values in nM) of vapreotide in comparison to other clinically relevant somatostatin analogs, octreotide and lanreotide. Lower IC50 values are indicative of higher binding affinity.
| Receptor Subtype | Vapreotide (IC50, nM) | Octreotide (IC50, nM) | Lanreotide (IC50, nM) |
| SSTR1 | 200[2] | >1000[5] | >1000[5] |
| SSTR2 | 0.17[2] | 0.6[6] | 0.9 ± 0.1[5] |
| SSTR3 | 0.1[2] | - | 12.3 ± 1.1[5] |
| SSTR4 | 620[2] | >1000[5] | >1000[5] |
| SSTR5 | 21[2] | 7[6] | 5.2 ± 0.6[5] |
Note: IC50 values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.
The data clearly demonstrates that vapreotide is a potent ligand for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4.[2] This selective binding profile is fundamental to its mechanism of action.
Signaling Pathways
Upon binding to its target receptors, primarily SSTR2 and SSTR5, vapreotide initiates a cascade of intracellular signaling events. These pathways are predominantly mediated by the coupling to inhibitory G-proteins (Gαi/o).[1][7]
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by vapreotide through SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The downstream effects of this pathway include the inhibition of hormone secretion.[1][4]
Caption: Vapreotide-mediated inhibition of adenylyl cyclase via G-protein coupling.
Modulation of MAPK and PI3K/Akt Pathways
Vapreotide also exerts anti-proliferative effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8] Activation of SSTR2 and SSTR5 by vapreotide can lead to the recruitment of tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of growth factor receptor signaling pathways, thereby attenuating mitogenic signals.[9]
Caption: Vapreotide's anti-proliferative signaling cascade.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of vapreotide for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single subtype of the human somatostatin receptor (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[5]
-
Radioligand: Typically [125I-Tyr11]-Somatostatin-14 or a subtype-selective radiolabeled analog.[5]
-
Competitor Ligand: Vapreotide.
-
Membrane Preparation: Crude membranes prepared from the transfected cells.
-
Assay Buffer: Tris-HCl based buffer.
-
Instrumentation: Gamma counter.
Methodology:
-
Membrane Preparation: Culture transfected cells and harvest them. Homogenize the cells and perform differential centrifugation to isolate the crude membrane fraction containing the receptors. Determine the protein concentration of the membrane preparation.[5]
-
Competitive Binding Assay: In assay tubes, incubate a fixed concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled vapreotide.[5]
-
Incubation: Allow the reaction to reach equilibrium, typically for 30-60 minutes at room temperature.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of vapreotide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Measurement Assay
Objective: To quantify the effect of vapreotide on intracellular cAMP levels, demonstrating its functional activity at SSTRs.
Materials:
-
Cell Lines: SSTR-expressing cells (e.g., CHO-K1).
-
Test Compound: Vapreotide.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Assay Kit: Commercially available kit (e.g., LANCE® cAMP assay, cAMP-Glo™ Assay).[10][11]
-
Instrumentation: Plate reader compatible with the chosen assay kit (e.g., for fluorescence or luminescence).
Methodology:
-
Cell Plating: Seed the SSTR-expressing cells into a multi-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of vapreotide for a specified period.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.[12]
-
Data Acquisition: Read the plate using the appropriate instrument.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by vapreotide at each concentration and determine the IC50 value.
In Vivo Assay for Growth Hormone (GH) Inhibition
Objective: To assess the in vivo efficacy of vapreotide in inhibiting the secretion of growth hormone.
Animal Model:
-
Species: Rats or transgenic mice overexpressing GH.[13]
-
Housing: Standard laboratory conditions.
Methodology:
-
Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.
-
Baseline Sampling: Collect baseline blood samples to determine basal GH levels.
-
Vapreotide Administration: Administer vapreotide via an appropriate route (e.g., subcutaneous injection) at various doses. A control group should receive a vehicle.[13]
-
Post-treatment Sampling: Collect blood samples at multiple time points after vapreotide administration.
-
Hormone Measurement: Measure serum GH concentrations using a species-specific ELISA or radioimmunoassay.
-
Data Analysis: Compare the GH levels in the vapreotide-treated groups to the control group to determine the extent and duration of GH inhibition.
Conclusion
Vapreotide is a potent somatostatin analog with a well-defined mechanism of action centered on its high affinity for SSTR2 and SSTR5. Its ability to inhibit adenylyl cyclase and modulate other critical signaling pathways, such as the MAPK and PI3K/Akt cascades, underlies its therapeutic utility in inhibiting hormone secretion and cell proliferation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of vapreotide and other novel somatostatin analogs, facilitating the development of more targeted and effective therapies for a range of endocrine and oncologic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aiom.it [aiom.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. mesoscale.com [mesoscale.com]
- 13. benchchem.com [benchchem.com]
Vapreotide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin. Developed to overcome the short biological half-life of its endogenous counterpart, vapreotide exhibits enhanced metabolic stability and a selective binding profile for somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[1][2] This targeted mechanism of action underpins its clinical utility in the management of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and molecular pharmacology of vapreotide, intended to serve as a resource for researchers and professionals in the field of drug development.
Discovery and Development
Vapreotide, also known as RC-160, emerged from research efforts to develop somatostatin analogs with improved pharmacokinetic properties and therapeutic efficacy.[5] Natural somatostatin has a very short half-life of only a few minutes, limiting its clinical usefulness. The development of vapreotide and other synthetic analogs like octreotide represented a significant advancement, offering sustained therapeutic effects.[3] Vapreotide's development focused on creating a molecule with high affinity for specific somatostatin receptor subtypes implicated in the regulation of hormone secretion and cell proliferation. Clinical trials have demonstrated its efficacy in controlling variceal bleeding and managing symptoms of carcinoid tumors and acromegaly.[6][7]
Synthesis of Vapreotide
The synthesis of vapreotide, a cyclic octapeptide with the sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][8][9]
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis, offering advantages in terms of ease of purification and automation.[10] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[1][10]
Experimental Protocol: Solid-Phase Synthesis of Vapreotide (Fmoc Strategy)
-
Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[8]
-
Amino Acid Coupling: The C-terminal amino acid (Trp) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step involves the activation of the carboxylic acid group of the incoming amino acid using a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base (e.g., DIEA).[11][12]
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF.[8][11]
-
Washing: The resin is thoroughly washed with DMF and other solvents after each coupling and deprotection step to remove excess reagents and byproducts.[8]
-
Cleavage and Deprotection: Once the linear octapeptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]
-
Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution at a slightly basic pH (around 8-9) and stirred in the presence of air to facilitate the oxidation of the two cysteine residues, forming the intramolecular disulfide bridge.[8]
-
Purification: The crude cyclic vapreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
Solution-Phase Synthesis
Solution-phase synthesis offers advantages for large-scale production, although it can be more labor-intensive due to the need for purification after each step.[1][13] This method involves the stepwise coupling of protected amino acid fragments in solution.
Experimental Protocol: Solution-Phase Synthesis of Vapreotide (Fragment Condensation)
-
Fragment Preparation: Protected peptide fragments are synthesized separately. For example, a tetrapeptide fragment and two dipeptide fragments can be prepared.
-
Fragment Coupling: The protected fragments are coupled together in a stepwise manner using coupling reagents.
-
Deprotection: The protecting groups on the N-terminus and side chains are selectively removed.
-
Cyclization: The linear, deprotected peptide is cyclized to form the disulfide bond, similar to the final step in SPPS.[1]
-
Purification: The final product is purified by chromatography.
Mechanism of Action
Vapreotide exerts its physiological effects primarily by binding to and activating specific somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[14]
Receptor Binding Affinity
Vapreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a lower affinity for other SSTR subtypes.[1][2] This selective binding profile is crucial for its therapeutic effects.
Table 1: Vapreotide Binding Affinity for Human Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| SSTR1 | >1000 |
| SSTR2 | 1.3 ± 0.2 |
| SSTR3 | 136 ± 22 |
| SSTR4 | >1000 |
| SSTR5 | 8.5 ± 1.0 |
Note: IC50 values represent the concentration of vapreotide required to inhibit 50% of the binding of a radiolabeled ligand and are indicative of binding affinity (lower IC50 = higher affinity). Data synthesized from multiple sources and may vary based on experimental conditions.[14]
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single subtype of human SSTR are cultured. The cells are harvested, and crude cell membranes containing the receptors are prepared by homogenization and centrifugation.[6][15]
-
Competitive Binding: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled vapreotide.[4][15]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate to separate the membrane-bound radioligand from the free radioligand.[6]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the vapreotide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[15]
Intracellular Signaling Pathways
Upon binding to SSTR2 and SSTR5, vapreotide initiates a cascade of intracellular signaling events.[14]
-
Inhibition of Adenylyl Cyclase: The activated receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[14]
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly modulate the activity of ion channels, leading to the activation of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels, which inhibits hormone secretion.[16]
-
Activation of Protein Tyrosine Phosphatases: Vapreotide can also activate protein tyrosine phosphatases, such as SHP-1, which are involved in anti-proliferative and apoptotic signaling pathways.[16]
-
Neurokinin-1 Receptor (NK1R) Antagonism: Interestingly, vapreotide has also been shown to act as an antagonist at the neurokinin-1 receptor, which may contribute to its analgesic effects.[5][17]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of vapreotide.
Signaling Pathway
Caption: Vapreotide intracellular signaling cascade.
Conclusion
Vapreotide represents a successful example of rational drug design, building upon the natural template of somatostatin to create a therapeutically valuable agent. Its well-defined synthesis and selective mechanism of action make it an important tool in the clinical management of specific endocrine and gastrointestinal disorders. This guide has provided a detailed overview of the core technical aspects of vapreotide, from its chemical synthesis to its molecular interactions, to support ongoing research and development in this area.
References
- 1. US20070111930A1 - Process for preparing vapreotide - Google Patents [patents.google.com]
- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vapreotide Acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Sanvar (Vapreotide) in Portal Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Portal hypertension is a significant clinical syndrome characterized by a pathological increase in the pressure within the portal venous system. It is a primary driver of life-threatening complications in patients with cirrhosis, including the formation and rupture of gastroesophageal varices. Vasoactive drugs play a crucial role in the management of portal hypertension, primarily by reducing portal pressure and blood flow. Sanvar, the brand name for the drug vapreotide, is a synthetic somatostatin analogue that has demonstrated efficacy in this setting. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, hemodynamic effects, and the experimental basis for its clinical use in portal hypertension.
Mechanism of Action
This compound (vapreotide) exerts its effects by mimicking the natural hormone somatostatin.[1][2] It is a potent vasoconstrictor, particularly of the splanchnic circulation, which is the network of blood vessels supplying the abdominal viscera.[1] The primary mechanism of action involves the binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the splanchnic arterioles.[3] While vapreotide has a different receptor affinity profile compared to another somatostatin analogue, octreotide, its therapeutic effects in portal hypertension are primarily mediated through SSTR-2 and SSTR-5.[2][3]
The binding of vapreotide to these receptors initiates a cascade of intracellular events that lead to a reduction in portal venous inflow. This is achieved through two main pathways:
-
Direct Splanchnic Vasoconstriction: Vapreotide directly acts on the smooth muscle of the splanchnic arterioles, causing them to constrict. This increases the resistance in these vessels, thereby reducing the volume of blood flowing into the portal vein.[1]
-
Inhibition of Vasodilator Release: Vapreotide inhibits the release of various endogenous vasodilators, most notably glucagon.[1] Glucagon is known to cause splanchnic vasodilation, which contributes to the hyperdynamic circulatory state and increased portal inflow seen in cirrhosis. By suppressing glucagon release, vapreotide counteracts this vasodilation.
The net effect of these actions is a decrease in portal pressure and a reduction in blood flow through portosystemic collaterals, which are dilated veins that divert blood from the portal to the systemic circulation, leading to the formation of varices.[2][4]
Signaling Pathway of Vapreotide in Splanchnic Vasoconstriction
Hemodynamic Effects of this compound (Vapreotide)
The pharmacodynamic effects of this compound on systemic and splanchnic hemodynamics have been evaluated in both preclinical and clinical studies.
Preclinical Data
Studies in animal models of portal hypertension have provided foundational knowledge on the hemodynamic effects of vapreotide.
| Parameter | Acute Administration (30 min) | Chronic Administration (5 weeks) | Reference |
| Portal Pressure | ↓ 8% | No significant change | [4] |
| Splenorenal Shunt Blood Flow | ↓ 17.3% | Attenuated the increase (1.2 ± 1.0 ml/min vs 2.4 ± 1.5 ml/min in placebo) | [4] |
| Cardiac Index | No significant change | Reduced the increase (33 ± 10 ml/min/100g vs 50 ± 15 ml/min/100g in placebo) | [4] |
| Mean Arterial Pressure | No significant change | No significant change | [4] |
Data from a study in rats with dimethylnitrosamine-induced cirrhosis. Acute administration was an infusion of 8 µg/kg/hr. Chronic administration was via subcutaneous implants.
Clinical Data
Clinical trials in patients with cirrhosis and portal hypertension have confirmed the hemodynamic benefits of this compound.
| Parameter | Vapreotide | Placebo/Control | Reference |
| Bleeding Control | Significantly improved | - | [2] |
| Blood Transfusions | 2.0 ± 2.2 units | 2.8 ± 2.8 units | [5] |
| Mortality (Day 42) | No significant difference | No significant difference | [5] |
Data from a randomized controlled trial in patients with cirrhosis and acute variceal bleeding. Vapreotide was administered as a 50 µg IV bolus followed by a 50 µg/hr infusion for five days, in conjunction with endoscopic treatment.
Experimental Protocols
Preclinical Hemodynamic Assessment in a Rat Model of Cirrhosis
A key preclinical study utilized a rat model of intrahepatic portal hypertension induced by dimethylnitrosamine (DMNA) administration to evaluate the hemodynamic effects of vapreotide.[4]
Experimental Workflow:
Methodologies:
-
Splenorenal Shunt Blood Flow: Measured using the transit time ultrasound (TTU) method.[4]
-
Cardiac Output: Determined by the combined dilution-TTU method.[4]
Clinical Trial Protocol for Acute Variceal Bleeding
A pivotal clinical trial investigated the efficacy of early administration of this compound in combination with endoscopic treatment for acute variceal bleeding.[5][6]
Experimental Workflow:
Conclusion
This compound (vapreotide) is a valuable pharmacological agent in the management of portal hypertension, particularly in the context of acute variceal bleeding. Its pharmacodynamic profile is characterized by a potent and selective splanchnic vasoconstrictor effect, which is mediated through somatostatin receptors. This leads to a reduction in portal pressure and blood flow, thereby mitigating the risk of variceal hemorrhage. Preclinical and clinical studies have provided robust evidence for its hemodynamic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of hepatology and drug development. Further research may continue to explore the long-term benefits and comparative effectiveness of vapreotide in the chronic management of portal hypertension.
References
- 1. Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hemodynamic effects of acute and chronic administration of vapreotide in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Studies of Vapreotide Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide acetate is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes. Like somatostatin, vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for subtypes SSTR2 and SSTR5. This targeted binding profile underpins its therapeutic potential in various conditions, including neuroendocrine tumors, acromegaly, and portal hypertension. This technical guide provides a comprehensive overview of the preclinical studies of vapreotide acetate, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented to support further research and drug development efforts in this area.
Pharmacodynamics
Vapreotide's primary mechanism of action involves its agonistic activity at SSTR2 and SSTR5. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and cell proliferation.
Receptor Binding Affinity
The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been characterized in preclinical studies. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of vapreotide required to displace 50% of a radiolabeled ligand, are summarized below.
| Receptor Subtype | IC50 (nM) | Relative Affinity |
| SSTR1 | 200 | Low |
| SSTR2 | 0.17 | High |
| SSTR3 | 0.1 | High |
| SSTR4 | 620 | Low |
| SSTR5 | 21 | Moderate |
Anti-proliferative Effects in Cancer Models
Preclinical studies have demonstrated the anti-tumor efficacy of vapreotide in various cancer models, particularly in neuroendocrine tumors that overexpress SSTR2.
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| Nude Mice with BON-1 Xenografts | Human Pancreatic Neuroendocrine Tumor | 10-100 µg/kg, s.c., once or twice daily | Inhibition of tumor growth |
| GH Transgenic Mice | Acromegaly Model | 1-10 mg/kg, s.c., twice daily | Reduction in serum GH and IGF-1 levels |
Hemodynamic Effects in Portal Hypertension Models
Vapreotide has been shown to reduce portal pressure and collateral blood flow in animal models of cirrhosis and portal hypertension.
| Animal Model | Condition | Dosing Regimen | Key Findings |
| Dimethylnitrosamine-induced Cirrhotic Rats | Portal Hypertension | Acute infusion: 8 µg/kg/hr | Significant decrease in splenorenal shunt blood flow and portal pressure |
| Chronic administration | Attenuation of the development of collateral circulation |
Pharmacokinetics
Limited information is available in the public domain regarding the comprehensive preclinical pharmacokinetics of vapreotide acetate. The primary routes of elimination have been identified as biliary and renal.
| Parameter | Finding | Species |
| Elimination | 76% eliminated in bile, remainder renally eliminated | Not Specified |
Toxicology
Detailed preclinical toxicology data for vapreotide acetate is not extensively available in the public domain. General toxicology assessments are crucial for establishing a drug's safety profile. Below are the standard preclinical toxicology studies typically conducted for a new drug candidate.
| Study Type | Species | Typical Duration | Key Endpoints |
| Single-Dose Toxicity | Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, non-human primate) | Up to 14 days | Mortality, clinical signs, gross pathology, determination of Maximum Tolerated Dose (MTD) |
| Repeat-Dose Toxicity (Sub-chronic) | Rodent and Non-rodent | 28 or 90 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Genotoxicity | In vitro and In vivo | N/A | Ames test (bacterial reverse mutation), chromosomal aberration assay (e.g., in CHO cells), in vivo micronucleus test (rodent) |
| Reproductive and Developmental Toxicity | Rat and Rabbit | Varies (pre-mating to post-natal) | Fertility, embryonic development, fetal abnormalities, pre- and post-natal development |
Experimental Protocols
Subcutaneous Neuroendocrine Tumor Xenograft Model in Mice
This protocol outlines the methodology for evaluating the anti-tumor efficacy of vapreotide acetate in a mouse xenograft model.
-
Cell Culture: Human neuroendocrine tumor cells expressing SSTR2 (e.g., BON-1) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old, are used.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).
-
Treatment: Animals are randomized into control and treatment groups. Vapreotide acetate is administered subcutaneously at desired dose levels (e.g., 10-100 µg/kg) once or twice daily. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells
This protocol describes a standard in vitro genotoxicity assay.
-
Cell Culture: CHO cells are maintained in appropriate culture medium.
-
Treatment: Cells are exposed to various concentrations of vapreotide acetate, a vehicle control, and a positive control, both with and without a metabolic activation system (S9 mix).
-
Harvest and Chromosome Preparation: After a suitable incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.
-
Slide Preparation and Staining: Fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).
-
Metaphase Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., gaps, breaks, exchanges).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to the vehicle control.
Visualizations
Signaling Pathways
Caption: Vapreotide Acetate Signaling Pathway via SSTR2/5.
Experimental Workflows
Caption: Workflow for a Xenograft Efficacy Study.
Caption: Workflow for an In Vitro Chromosomal Aberration Assay.
Conclusion
Vapreotide: A Comprehensive Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, designed with enhanced metabolic stability for therapeutic applications. It is a crucial molecule in oncological and endocrinological research, primarily utilized for its anti-secretory and anti-proliferative effects. This technical guide provides an in-depth analysis of vapreotide's molecular structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its interaction with somatostatin and neurokinin receptors.
Molecular Structure and Physicochemical Properties
Vapreotide is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, featuring a disulfide bridge between the two cysteine residues. This cyclic structure contributes to its increased stability compared to endogenous somatostatin.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C57H70N12O9S2 | |
| Molecular Weight | 1131.4 g/mol | |
| IUPAC Name | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| CAS Number | 103222-11-3 | |
| Predicted Water Solubility | 0.00401 mg/mL | |
| Predicted logP | 2.69 | |
| Predicted pKa (Strongest Acidic) | 9.43 | |
| Predicted pKa (Strongest Basic) | 10.26 |
Pharmacodynamics and Mechanism of Action
Vapreotide exerts its biological effects primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. It also demonstrates antagonist activity at the neurokinin-1 receptor (NK1R).
Somatostatin Receptor (SSTR) Agonism
Vapreotide's interaction with SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular cyclic AMP (camp) levels, a key second messenger. The decrease in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the inhibition of hormone secretion and cell proliferation.
Beyond the canonical cAMP pathway, vapreotide's binding to SSTRs can also modulate other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and can lead to the activation of protein phosphatases.
Neurokinin-1 Receptor (NK1R) Antagonism
Vapreotide also acts as an antagonist at the NK1R, blocking the signaling pathways initiated by its endogenous ligand, Substance P. This antagonism has been shown to attenuate Substance P-induced intracellular calcium increases and NF-κB activation in a dose-dependent manner.
Receptor Binding Affinity
The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Receptor Subtype | IC50 (nM) | Relative Affinity |
| SSTR1 | 200 | Low |
| SSTR2 | 0.17 | High |
| SSTR3 | 0.1 | High |
| SSTR4 | 620 | Low |
| SSTR5 | 21 | Moderate |
Data sourced from Saint-Laurent et al. (1995).
Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R) with an IC50 of 330 nM.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of vapreotide for human somatostatin receptor subtypes (SSTR1-5).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with individual human SSTR subtypes.
-
Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
Determine
-
In Vitro Vapreotide Effects: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of vapreotide, a synthetic octapeptide analog of somatostatin. Vapreotide, also known as RC-160, is a significant tool in oncological and endocrinological research.[1] This document details its receptor binding affinity, impact on cellular processes, and the underlying signaling pathways. It is designed to support advanced research and drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions.
Quantitative Data Presentation
The biological effects of vapreotide are primarily mediated through its interaction with somatostatin receptors (SSTRs) and the neurokinin-1 receptor (NK1R).[2] The following tables summarize the quantitative data from various in vitro studies.
Table 1: Vapreotide Binding Affinity for Human Somatostatin Receptors (SSTRs)
The binding affinity of vapreotide for the five human SSTR subtypes is crucial for its biological activity and has been determined using competitive radioligand binding assays.[3] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of vapreotide needed to displace 50% of a radiolabeled ligand, are presented below. A lower IC50 value signifies a higher binding affinity.[3]
| Receptor Subtype | IC50 (nM) | Relative Affinity | Reference |
| SSTR1 | >1000 | Low | [4] |
| SSTR1 | 200 | Low | [3] |
| SSTR2 | 1.3 ± 0.2 | High | [4] |
| SSTR2 | 0.17 | High | [3] |
| SSTR3 | 136 ± 22 | Moderate | [4] |
| SSTR3 | 0.1 | High | [3] |
| SSTR4 | >1000 | Low | [4] |
| SSTR4 | 620 | Low | [3] |
| SSTR5 | 8.5 ± 1.0 | Moderate | [4] |
| SSTR5 | 21 | Moderate | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
The data consistently demonstrate that vapreotide is a potent ligand for SSTR2 and SSTR5, with some affinity for SSTR3 and significantly lower affinity for SSTR1 and SSTR4.[3][4] This selective binding profile is fundamental to its mechanism of action.[3]
Table 2: Vapreotide Antagonist Activity at the Neurokinin-1 Receptor (NK1R)
Vapreotide also exhibits antagonist activity at the NK1R, the receptor for Substance P (SP).[5] This interaction is implicated in its analgesic and anti-inflammatory properties.[2]
| Ligand Displaced | Tissue/Cell Source | Binding Parameter | Value (nM) | Reference |
| [3H]Substance P | Guinea-Pig Bronchi | IC50 | 330 ± 180 | [2] |
Table 3: Anti-proliferative and Pro-apoptotic Effects of Vapreotide
| Effect | Cell Line | Key Findings | Reference |
| Inhibition of Cell Proliferation | SSTR2-expressing cancer cells | Demonstrates dose-dependent inhibition. | [7] |
| Induction of Apoptosis | Various cancer cells | Activates signaling pathways leading to cell cycle arrest and apoptosis. | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for SSTR Affinity
This assay determines the binding affinity of vapreotide to SSTR subtypes.
Objective: To determine the IC50 values of vapreotide for each of the five human SSTR subtypes.[3]
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1-5).[4]
-
Radioligand: Typically [125I-Tyr11]-Somatostatin-14.[4]
-
Competitor: Unlabeled vapreotide.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture the transfected cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding: In a 96-well plate, incubate a constant concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled vapreotide.[3] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubation: Allow the reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes).[2]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold assay buffer to remove unbound radioligand.[3]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the vapreotide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[4] The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[4]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of vapreotide on cell viability and proliferation.
Objective: To determine the IC50 value of vapreotide for inhibiting the proliferation of a specific cancer cell line.[6]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Vapreotide diacetate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of vapreotide in complete medium. Replace the existing medium with the vapreotide solutions at various concentrations (e.g., 0.1 nM to 10 µM).[8] Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the vapreotide concentration to determine the IC50 value.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after vapreotide treatment.[6]
Objective: To determine the extent of apoptosis induced by vapreotide.
Materials:
-
Cancer cell line of interest.
-
Vapreotide diacetate.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
6-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with vapreotide at desired concentrations for 24-48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells.[6]
-
Washing: Wash the cells with cold PBS.[6]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analysis: Analyze the stained cells using a flow cytometer.[6] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[6]
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity by vapreotide.
Objective: To determine the EC50 value of vapreotide for the inhibition of forskolin-stimulated cAMP production.[8]
Materials:
-
SSTR-expressing cell line.
-
Vapreotide diacetate.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate. Pre-treat the cells with various concentrations of vapreotide.[8]
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.[8]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.[8]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.[8]
-
Data Analysis: Plot the cAMP concentration against the vapreotide concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.[8]
Signaling Pathways and Visualizations
Vapreotide exerts its effects through complex intracellular signaling cascades. The primary pathways are initiated by its binding to SSTR2/SSTR5 and its antagonism of NK1R.
SSTR2/SSTR5-Mediated Signaling
Upon binding to SSTR2 and SSTR5, vapreotide activates inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP can modulate the activity of protein kinase A (PKA), which in turn influences cell proliferation and hormone secretion.[8] Additionally, vapreotide can modulate other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.[7]
Caption: Vapreotide-SSTR2/5 signaling cascade.
NK1R Antagonism Signaling
As an antagonist of the NK1R, vapreotide blocks the effects of Substance P (SP).[5] SP binding to NK1R typically leads to an increase in intracellular calcium and the activation of the transcription factor NF-κB.[1] By blocking this interaction, vapreotide can attenuate these downstream effects.[1]
Caption: Vapreotide's antagonism of NK1R signaling.
Experimental Workflow for In Vitro Vapreotide Studies
A typical workflow for investigating the in vitro effects of vapreotide is outlined below.
References
- 1. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Animal Models for Efficacy Testing of Sanvar (Vapreotide Acetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanvar, the brand name for vapreotide acetate, is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] Developed for the treatment of acute esophageal variceal bleeding (EVB), its therapeutic applications have been explored for other conditions including acromegaly and neuroendocrine tumors (NETs).[1][2][3][4] The primary mechanism of action of vapreotide is similar to somatostatin, involving the reduction of portal hypertension, which is a critical factor in EVB.[3] This technical guide provides an in-depth overview of the key animal models utilized in the preclinical efficacy testing of vapreotide for its major indications. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways.
Core Principles of Preclinical Evaluation
The selection of an appropriate animal model is a cornerstone of preclinical drug development, aiming to replicate the pathophysiology of the human disease to the greatest extent possible. For a multifaceted compound like vapreotide, a range of models is necessary to assess its efficacy across different therapeutic areas. The following sections detail the specific animal models and experimental designs employed in the preclinical assessment of this compound for esophageal variceal bleeding, acromegaly, and neuroendocrine tumors.
I. Animal Models for Esophageal Variceal Bleeding (EVB) Efficacy Testing
The primary therapeutic indication for this compound is the management of EVB, a life-threatening complication of portal hypertension, often secondary to liver cirrhosis. Preclinical evaluation of vapreotide for this indication has centered on animal models that effectively mimic the hemodynamic alterations seen in patients with portal hypertension.
A. Rat Model of Dimethylnitrosamine (DMNA)-Induced Cirrhosis and Portal Hypertension
This model is a well-established method for inducing liver cirrhosis and subsequent portal hypertension in rats, providing a physiologically relevant platform to study the effects of pharmacological interventions.[5]
Experimental Protocol:
-
Induction of Cirrhosis: Male Sprague-Dawley rats are administered dimethylnitrosamine (DMNA) intraperitoneally at a dose of 10 mg/kg for three consecutive days per week for four weeks. This regimen consistently induces micronodular cirrhosis and portal hypertension.
-
Vapreotide Administration:
-
Acute Effects: A continuous intravenous infusion of vapreotide (8 µg/kg/hr) is administered to cirrhotic rats.
-
Chronic Effects: Vapreotide is administered via a subcutaneously implanted osmotic pump for five weeks.
-
-
Efficacy Assessment (Hemodynamic Measurements):
-
Portal Pressure: Measured directly via a catheter inserted into the portal vein.
-
Collateral Circulation Blood Flow: Assessed using techniques such as radioactive microspheres or pulsed Doppler flowmetry to measure blood flow in the splenorenal shunt, a major portosystemic collateral.
-
Systemic Hemodynamics: Mean arterial pressure and cardiac output are monitored to assess the systemic vascular effects of the treatment.
-
Quantitative Data Summary:
| Parameter | Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Portal Pressure | DMNA-induced cirrhotic rats | Acute Vapreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal pressure (-8% ± 9% vs 0% ± 8% in placebo, p < 0.05) | [5] |
| Splenorenal Shunt Blood Flow | DMNA-induced cirrhotic rats | Acute Vapreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in splenorenal shunt blood flow (-17.3% ± 19% vs -1.1% ± 14% in placebo, p < 0.05) | [5] |
| Splenorenal Shunt Blood Flow | DMNA-induced cirrhotic rats | Chronic Vapreotide | Not specified (osmotic pump) | Significantly reduced the increase in splenorenal shunt blood flow (1.2 ± 1.0 ml/min vs 2.4 ± 1.5 ml/min in placebo, p < 0.05) | [5] |
| Cardiac Index | DMNA-induced cirrhotic rats | Chronic Vapreotide | Not specified (osmotic pump) | Significantly reduced the increase in cardiac index (33 ± 10 ml/min/100g vs 50 ± 15 ml/min/100g in placebo, p < 0.0001) | [5] |
B. Rat Model of Partial Portal Vein Ligation (PVL)
The PVL model is a non-cirrhotic model of pre-hepatic portal hypertension that allows for the study of portal hypertension and the development of collateral circulation in the absence of liver disease.
Experimental Protocol:
-
Induction of Portal Hypertension: Under anesthesia, the portal vein of male Sprague-Dawley rats is isolated, and a ligature is placed around it with a needle of a specific diameter to induce a calibrated stenosis.
-
Vapreotide Administration: Vapreotide is administered via continuous intravenous infusion or subcutaneous injection at varying doses.
-
Efficacy Assessment (Hemodynamic Measurements):
-
Direct measurement of portal pressure.
-
Quantification of portal-systemic shunting using radioactive microspheres.
-
Measurement of portal tributary blood flow using pulsed Doppler flowmetry.
-
Quantitative Data Summary (Comparative Data with other Somatostatin Analogues):
| Parameter | Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Portal Pressure | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal pressure. | [6] |
| Portal Tributary Blood Flow | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal tributary blood flow (-18%). | [6] |
| Cardiac Output | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in cardiac output (approx. -20%). | [6] |
| Portal Pressure | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Ameliorated the elevation of portal pressure. | [1] |
| Portal Tributary Blood Flow | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Ameliorated the elevation of portal tributary blood flow. | [1] |
| Portal Systemic Shunts | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Lower portal systemic shunts compared to vehicle. | [1] |
Caption: Vapreotide's inhibitory signaling pathway on GH and IGF-1 secretion.
III. Animal Models for Neuroendocrine Tumor (NET) Efficacy Testing
Vapreotide has been investigated for its anti-proliferative effects in NETs, which often overexpress somatostatin receptors. The primary animal model for this indication is the xenograft model, where human NET cells are implanted into immunocompromised mice.
A. Subcutaneous NET Xenograft Mouse Model
This model allows for the direct assessment of a compound's ability to inhibit the growth of human-derived tumors in an in vivo setting.
Experimental Protocol:
-
Cell Culture: A human NET cell line (e.g., BON-1, QGP-1) expressing SSTR2 is cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NU/Nu, NOD/SCID), aged 6-8 weeks, are used.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 NET cells are injected subcutaneously into the flank of each mouse.
-
Vapreotide Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Vapreotide is administered via subcutaneous injection (e.g., 10-100 µg/kg, once or twice daily).
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Biomarker Analysis: Tumor tissue can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis.
-
Quantitative Data Summary (Comparative Data with other Somatostatin Analogues):
| Parameter | Animal Model | Treatment Group | Key Findings | Reference |
| Tumor Growth Inhibition | AR42J tumor-bearing nude mice | 177Lu-LuTATE | 89% tumor growth inhibition. | |
| Survival | AR42J tumor-bearing nude mice | 177Lu-LuTATE | Extended from 12 days (control) to 21 days. | |
| Progression-Free Survival | pNET subgroup (CLARINET study - Clinical Data) | Lanreotide Autogel | Median PFS not reached vs. 12.1 months in placebo. | |
| Tumor Response | pNET subgroup (CLARINET study - Clinical Data) | Lanreotide Autogel | 66% achieved partial response or stable disease vs. 43% in placebo. |
Experimental Workflow for NET Xenograft Model
References
- 1. Effects of sustained-release lanreotide on hemodynamics in rats with portal vein stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide, but not bromocriptine, increases circulating insulin-like growth factor binding protein 1 levels in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of growth hormone (GH) action in mice: discovery of GH receptor antagonists and clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of acute and chronic administration of vapreotide in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sanvar (Vapreotide Acetate) Administration Protocol for Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanvar, the brand name for vapreotide acetate, is a synthetic somatostatin analogue. Its primary clinical application is in the acute management of esophageal variceal bleeding, a life-threatening complication of portal hypertension, often secondary to cirrhosis. As a somatostatin analogue, this compound exerts its effects by binding to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5. This interaction initiates a cascade of intracellular signaling events, leading to a reduction in splanchnic blood flow and the inhibition of various gastrointestinal hormones. These application notes provide a detailed protocol for the administration of this compound in a clinical trial setting, based on established phase III clinical trial methodologies.
Mechanism of Action and Signaling Pathway
Vapreotide mimics the natural inhibitory effects of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, it triggers several intracellular signaling pathways. A primary mechanism is the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels. Additionally, vapreotide modulates the MAPK and PI3K/Akt signaling pathways and activates protein tyrosine phosphatases. Collectively, these actions result in the vasoconstriction of the splanchnic circulation, reducing blood flow to the portal system and thereby alleviating variceal pressure and controlling hemorrhage.
Clinical Trial Administration Protocol
The following protocol is based on the methodology of the pivotal Phase III clinical trial (NCT00331188) for this compound in the treatment of acute variceal bleeding.
Patient Population
Cirrhotic patients presenting with acute hematemesis and/or melena.
Inclusion Criteria
-
Unequivocal history of cirrhosis.
-
Admission to an emergency unit for acute upper gastrointestinal bleeding.
-
Written informed consent from the patient or their legal representative.
Exclusion Criteria
-
Known allergy to somatostatin or its analogues.
-
Prior treatment with a vasoactive drug for the current bleeding episode.
-
Hepatic encephalopathy Grade IV.
-
Known complete portal venous thrombosis.
-
Pregnancy or breastfeeding.
Dosing and Administration
-
Initiation of Treatment: As soon as possible after hospital admission, and within a maximum of 24 hours from the onset of hemorrhage (ideally within 6 hours of admission).
-
Bolus Injection: Administer an initial intravenous (IV) bolus of 50 µg of this compound (vapreotide acetate).
-
Continuous Infusion: Immediately following the bolus injection, commence a continuous IV infusion of this compound at a rate of 50 µ g/hour .
-
Duration of Infusion: The continuous infusion should be maintained for a period of 5 days.
Concomitant Procedures
-
Endoscopic Treatment: Diagnostic and therapeutic endoscopy should be performed as soon as possible after the initiation of the this compound infusion, but no later than 12 hours after the patient's admission to the study center.
Follow-up
-
A final follow-up assessment should be conducted on Day 42.
Experimental Workflow
Vapreotide Infusion for Research Applications: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin with a multifaceted pharmacological profile, making it a valuable tool in a variety of research applications.[1] Its primary mechanism of action is through high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), mimicking the natural inhibitory effects of somatostatin on hormone secretion and cell proliferation.[2][3] Additionally, vapreotide exhibits antagonist activity at the neurokinin-1 receptor (NK1R), implicating it in pathways related to inflammation and neurogenic processes.[4][5] This dual activity allows for the investigation of complex signaling cascades in oncology, endocrinology, and gastroenterology.[6]
These application notes provide detailed protocols for in vitro and in vivo research experiments involving vapreotide infusion, along with quantitative data to guide experimental design.
Data Presentation: Quantitative Vapreotide Parameters
The following tables summarize key quantitative data for vapreotide in various experimental settings to facilitate easy comparison and planning of research studies.
Table 1: Vapreotide Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) | Relative Affinity | Reference |
| SSTR1 | >1000 | Low | [7] |
| SSTR2 | 1.3 ± 0.2 | High | [7] |
| SSTR3 | 136 ± 22 | Moderate | [7] |
| SSTR4 | >1000 | Low | [7] |
| SSTR5 | 8.5 ± 1.0 | Moderate | [7] |
IC50 values represent the concentration of vapreotide required to displace 50% of a radiolabeled ligand in competitive binding assays. Lower values indicate higher affinity.[8]
Table 2: In Vitro Vapreotide Concentrations for Cellular Assays
| Assay Type | Cell Line Example | Vapreotide Concentration Range | Purpose | Reference |
| Cell Proliferation (MTT Assay) | SSTR2-expressing cancer cells | 0.1 nM - 10 µM | Determine IC50 for growth inhibition | [9] |
| Intracellular Calcium Mobilization | U373MG (human astrocytoma) | Pre-treatment up to 10 µM | Assess NK1R antagonism | [10] |
| cAMP Production | CHO-K1-hSSTR2 | Pre-treatment (concentration-dependent) | Measure inhibition of adenylyl cyclase | [9] |
| NF-κB Activation | HEK293-NK1R | 10 µM | Investigate NK1R-mediated signaling | [10] |
Table 3: In Vivo Vapreotide Infusion and Dosing Rates
| Animal Model | Research Area | Dosing Regimen | Administration Route | Reference |
| Rat | Portal Hypertension (acute) | 8 µg/kg/hr | Intravenous Infusion | [11] |
| Rat | Portal Hypertension (chronic) | Subcutaneous implants | Subcutaneous | [11] |
| Mouse (xenograft) | Neuroendocrine Tumors | 10-100 µg/kg, once or twice daily | Subcutaneous Injection | [12] |
| Mouse (transgenic) | Acromegaly | 1-10 mg/kg, twice daily | Subcutaneous Injection | [12] |
| Human (clinical trial) | Esophageal Variceal Bleeding | 50 µg bolus, then 50 µ g/hour for 5 days | Intravenous Infusion | [13] |
| Human (pharmacodynamic study) | Healthy Volunteers | 1.5 mg/day | Continuous Subcutaneous Infusion | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by vapreotide and a general workflow for its in vitro evaluation.
Experimental Protocols
In Vitro Experimental Protocols
1. Radioligand Displacement Assay for SSTR Binding Affinity
This assay quantifies the binding affinity of vapreotide to specific somatostatin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.[7]
-
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[7]
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).[7]
-
Unlabeled vapreotide.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[7]
-
96-well filter plates.
-
Scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and serial dilutions of unlabeled vapreotide.[4]
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.[4]
-
Separation: Separate bound from free radioligand by rapid vacuum filtration. Wash the filters with ice-cold wash buffer.[4]
-
Detection: Add scintillation fluid to the dried filters and quantify radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the vapreotide concentration. Use non-linear regression to determine the IC50 value.[4]
-
2. Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of vapreotide on cell viability and proliferation.[14]
-
Materials:
-
SSTR2-expressing cancer cell line (e.g., BON-1, QGP-1).[12]
-
Vapreotide diacetate.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well flat-bottom plates.
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well and incubate overnight.[14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of vapreotide (e.g., 0.1 nM to 10 µM) and a vehicle control.[9][14]
-
Incubation: Incubate for 24, 48, or 72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[14]
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for growth inhibition.[9]
-
3. Intracellular Calcium Mobilization Assay
This functional assay measures vapreotide's antagonist activity at the Gq-coupled NK1R by monitoring changes in intracellular calcium.[10]
-
Materials:
-
Cell line expressing NK1R (e.g., U373MG).[10]
-
Vapreotide.
-
Substance P (SP) as the agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Cell Seeding and Dye Loading: Seed cells in the 96-well plate and culture overnight. Load cells with the fluorescent calcium dye for 30-60 minutes at 37°C.[9]
-
Vapreotide Pre-treatment: Wash the cells and add various concentrations of vapreotide. Incubate for 30 minutes.[9]
-
Calcium Measurement: Place the plate in the fluorescence reader and establish a baseline reading.
-
Agonist Stimulation: Add a fixed concentration of Substance P (e.g., 0.1 µM) and immediately begin recording fluorescence intensity over time.[9]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Compare the SP-induced response in the presence and absence of vapreotide to determine its inhibitory effect.[9]
-
In Vivo Experimental Protocols
1. Administration in a Neuroendocrine Tumor (NET) Xenograft Model
This protocol describes the use of vapreotide to assess anti-tumor efficacy in an immunocompromised mouse model.[12]
-
Materials:
-
Human NET cell line (e.g., BON-1).
-
Immunocompromised mice (e.g., NU/Nu or NOD/SCID), 6-8 weeks old.[12]
-
Vapreotide diacetate.
-
Sterile saline (vehicle control).
-
Calipers or ultrasound imaging device for tumor measurement.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ NET cells into the flank of each mouse.[12]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[12]
-
Vapreotide Administration: Administer vapreotide via subcutaneous injection at a dose of 10-100 µg/kg, once or twice daily. The control group receives sterile saline.[12]
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions every 2-3 days and calculate the volume.[12]
-
Body Weight: Monitor body weight as an indicator of general health.
-
Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
-
-
2. Infusion in a Rat Model of Portal Hypertension
This protocol details the acute intravenous infusion of vapreotide to study its hemodynamic effects.[11]
-
Materials:
-
Rat model of portal hypertension (e.g., induced by dimethylnitrosamine).[11]
-
Vapreotide.
-
Anesthesia.
-
Equipment for hemodynamic monitoring (e.g., catheters for pressure measurement, Doppler flow probes).
-
-
Methodology:
-
Animal Preparation: Anesthetize the rat and perform surgical procedures to place catheters for measuring portal pressure and blood flow.[12]
-
Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Vapreotide Infusion: Begin a continuous intravenous infusion of vapreotide at a rate of 8 µg/kg/hr.[11]
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters for a set duration (e.g., 30 minutes) after the start of the infusion.[11]
-
Data Analysis: Compare the hemodynamic measurements during vapreotide infusion to the baseline values and to a placebo-infused control group.[11]
-
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of acute and chronic administration of vapreotide in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of a Standard Laboratory Buffer Solution
Note on "Sanvar Solution": Initial searches for "this compound solution" did not yield a recognized, standard chemical or biological solution in scientific literature. The term may refer to a proprietary solution, an internal laboratory designation, or a potential misspelling. To fulfill the structural and content requirements of this request, the following document provides a detailed protocol for the preparation of a widely used laboratory buffer, Phosphate-Buffered Saline (PBS) , as a representative example. Researchers can adapt this template to their specific solution of interest once its composition is identified.
Introduction
Phosphate-Buffered Saline (PBS) is an isotonic buffer solution commonly used in biological and biochemical research. Its osmolarity and ion concentrations are compatible with most cells, making it ideal for a wide range of applications, including cell washing, protein dilution, and as a base for various reagents. Maintaining a physiological pH is critical for the structure and function of biological molecules, and PBS is formulated to hold a stable pH of approximately 7.4.
Key Applications:
-
Cell culture and tissue preparation
-
Immunoassays (e.g., ELISA, Western blotting)
-
Protein and antibody dilution
-
General sample preparation and washing steps
Composition and Quantitative Data
The precise composition of PBS is crucial for experimental reproducibility. The tables below outline the required components for preparing a 10X stock solution and the final 1X working solution.
Table 1: Composition of 10X PBS Stock Solution (1 Liter)
| Reagent | Molar Mass ( g/mol ) | Mass Required (g) | Final Concentration (10X) |
| Sodium Chloride (NaCl) | 58.44 | 80.0 | 1.37 M |
| Potassium Chloride (KCl) | 74.55 | 2.0 | 27 mM |
| Disodium Phosphate (Na₂HPO₄) | 141.96 | 14.4 | 100 mM |
| Potassium Phosphate (KH₂PO₄) | 136.09 | 2.4 | 18 mM |
Table 2: Final Composition of 1X PBS Working Solution
| Component | Final Concentration (1X) |
| Sodium Chloride (NaCl) | 137 mM |
| Potassium Chloride (KCl) | 2.7 mM |
| Disodium Phosphate (Na₂HPO₄) | 10 mM |
| Potassium Phosphate (KH₂PO₄) | 1.8 mM |
| Final pH | ~7.4 |
Experimental Protocols
This section provides a step-by-step methodology for preparing a 10X PBS stock solution and its subsequent dilution to a 1X working solution.[1][2]
Materials and Equipment
-
Analytical balance
-
Beakers (1 L and 2 L)
-
Graduated cylinders
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Reagent-grade chemicals (NaCl, KCl, Na₂HPO₄, KH₂PO₄)
-
Deionized or distilled water
-
Autoclave (for sterilization)
-
Sterile storage bottles
Preparation of 10X PBS Stock Solution (1 Liter)
-
Measure Water: Pour approximately 800 mL of deionized water into a 2 L beaker equipped with a magnetic stir bar.
-
Weigh Reagents: Accurately weigh each of the solid components listed in Table 1 using an analytical balance.
-
Dissolve Reagents: Add the weighed reagents to the beaker of water one by one, allowing each to dissolve completely before adding the next.[2] Continuous stirring will expedite this process.
-
Adjust Volume: Once all solutes are fully dissolved, carefully transfer the solution to a 1 L volumetric flask. Add deionized water until the meniscus reaches the 1 L calibration mark.[2]
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional): If a sterile solution is required, filter the 10X PBS through a 0.22 µm filter or autoclave at 121°C for 20 minutes.
-
Storage: Store the 10X PBS stock solution at room temperature in a clearly labeled bottle.
Preparation of 1X PBS Working Solution (1 Liter)
-
Measure Stock Solution: Using a graduated cylinder, measure 100 mL of the 10X PBS stock solution.
-
Dilute: Add the 100 mL of 10X PBS to a 1 L volumetric flask.
-
Add Water: Add deionized water to the flask until the final volume reaches the 1 L calibration mark.
-
Check and Adjust pH: Use a calibrated pH meter to check the pH of the 1X solution. It should be approximately 7.4. If necessary, adjust the pH using small amounts of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH). Note: This is typically not required if the stock solution was prepared correctly.
-
Mix and Store: Cap the flask, mix thoroughly by inversion, and transfer to a sterile, labeled bottle. The 1X PBS working solution can be stored at room temperature or at 4°C.
Diagrams and Workflows
Visual representations of the experimental workflow and the dilution principle are provided below.
Caption: Workflow for preparing 10X PBS stock solution.
Caption: Dilution principle for 1X PBS preparation.
References
Analytical Methods for the Quantification of Vapreotide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of vapreotide, a synthetic octapeptide analog of somatostatin. The methods described herein are essential for quality control, stability studies, and pharmacokinetic assessments in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity and content of vapreotide in bulk drug substances and pharmaceutical formulations.[1] This technique separates vapreotide from its impurities and degradation products based on their hydrophobicity.
Quantitative Data Summary
The following table summarizes typical validation parameters for an RP-HPLC method for vapreotide quantification, based on International Council for Harmonisation (ICH) guidelines.[1]
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
| Specificity | No interference from blank, placebo, or degradation products |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the quantification of vapreotide diacetate.[1][2] A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products that might form under stress conditions like exposure to acid, base, oxidation, heat, or light.[2]
1.2.1. Materials and Reagents
-
Vapreotide diacetate reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
1.2.2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. A shallow gradient is often effective for peptides.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 20 µL |
1.2.4. Solution Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of vapreotide diacetate reference standard and dissolve it in a 100 mL volumetric flask with Mobile Phase A.[1] Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Sample Solution (100 µg/mL): Prepare the vapreotide diacetate sample in the same manner as the standard solution to achieve a similar final concentration.[2]
-
Sample Preparation for Analysis: Dissolve the sample in a solvent compatible with the mobile phase, with the initial mobile phase being a good choice.[2] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[2]
1.2.5. System Suitability
Inject the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.[2]
-
The tailing factor for the vapreotide peak is between 0.8 and 1.5.[2]
-
The number of theoretical plates is greater than 2000.[2]
1.2.6. Analysis and Calculation
Inject the blank (Mobile Phase A), standard solution, and sample solution.[2] Identify the vapreotide peak in the sample chromatogram by comparing its retention time with that of the standard.[2] Calculate the purity of the sample by comparing the peak area of vapreotide to the total area of all peaks in the chromatogram.[2]
Workflow Diagram
Caption: General workflow for the quantification of vapreotide by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of vapreotide in complex biological matrices such as plasma.[3] This technique is essential for pharmacokinetic and bioavailability studies.
Quantitative Data Summary
The following table presents typical performance characteristics for an LC-MS/MS method for vapreotide quantification.
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range |
| Selectivity | No significant interference from endogenous matrix components |
Experimental Protocol: LC-MS/MS for Vapreotide in Plasma
This protocol provides a framework for the analysis of vapreotide in plasma using LC-MS/MS.[3]
2.2.1. Materials and Reagents
-
Vapreotide diacetate reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled vapreotide or a structurally similar peptide
-
LC-MS grade water and acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-protein-binding microcentrifuge tubes
2.2.2. Instrumentation
-
LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column suitable for peptide analysis.
2.2.3. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of vapreotide diacetate in LC-MS grade water.[3]
-
Working Solutions: Dilute the stock solution with a mobile phase-like solution (e.g., 95:5 Water:ACN with 0.1% FA) to prepare a series of calibration standards and quality control samples.[3]
-
Plasma Sample Extraction: Protein precipitation is a common technique. Add a specific volume of cold acetonitrile (containing the internal standard) to a plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis. For enhanced cleanup, solid-phase extraction (SPE) can be employed.
2.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A suitable gradient to separate vapreotide from matrix components. |
| Flow Rate | Typically 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion Transitions | To be determined by direct infusion of vapreotide and IS. For vapreotide, monitor transitions for the protonated molecular ion ([M+H]⁺) and the doubly charged ion ([M+2H]²⁺).[3] |
| Collision Energy | Optimized for each transition. A collision energy ramp (e.g., 20-40 eV) can be used to generate a rich fragmentation spectrum.[3] |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of vapreotide in plasma.[3]
Immunoassays for Vapreotide Quantification
Immunoassays, such as Radioimmunoassay (RIA), are highly sensitive methods for quantifying vapreotide in biological fluids.[4][5] These assays rely on the specific binding of an antibody to the vapreotide antigen.
Quantitative Data Summary
| Parameter | Typical Specification |
| Sensitivity | Can be as low as 50 pg/mL.[5] |
| Dynamic Range | Typically narrow compared to chromatographic methods. |
| Specificity | Highly dependent on the antibody used; potential for cross-reactivity. |
Experimental Protocol: Radioimmunoassay (RIA)
This protocol provides a general outline for the quantification of vapreotide in plasma using a competitive RIA.
3.2.1. Materials and Reagents
-
Vapreotide standard
-
Radiolabeled vapreotide (e.g., ¹²⁵I-vapreotide)
-
Specific anti-vapreotide antibody
-
Assay buffer
-
Precipitating agent (e.g., second antibody, polyethylene glycol)
-
Plasma samples
3.2.2. Procedure
-
Assay Setup: In assay tubes, add a fixed amount of anti-vapreotide antibody and radiolabeled vapreotide.
-
Standard Curve: To a series of tubes, add increasing concentrations of unlabeled vapreotide standard.
-
Sample Analysis: To other tubes, add the unknown plasma samples.
-
Incubation: Incubate all tubes to allow for competitive binding between the labeled and unlabeled vapreotide for the antibody.
-
Separation: Separate the antibody-bound vapreotide from the free vapreotide using a precipitating agent followed by centrifugation.
-
Counting: Measure the radioactivity in the precipitate (bound fraction) using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. Determine the concentration of vapreotide in the samples by interpolating their percentage of bound radioactivity on the standard curve.
Vapreotide's Signaling Pathways
Vapreotide exerts its therapeutic effects through a dual mechanism, primarily by acting as an agonist at somatostatin receptors (SSTRs) and as an antagonist at the neurokinin-1 receptor (NK1R).[3][6]
Somatostatin Receptor (SSTR) Agonism
Vapreotide binds to SSTR subtypes 2 and 5 (SSTR2 and SSTR5).[3][6] This interaction activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] This cascade ultimately results in the inhibition of hormone secretion and cell growth.[7][8]
Caption: Vapreotide's agonistic signaling pathway via SSTR2/5.
Neurokinin-1 Receptor (NK1R) Antagonism
Vapreotide also acts as an antagonist at the NK1R, blocking the action of the endogenous ligand, Substance P.[6] This antagonism prevents the activation of the Gq protein, thereby inhibiting the phospholipase C (PLC) pathway. This leads to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in decreased intracellular calcium release and protein kinase C (PKC) activation.
Caption: Vapreotide's antagonistic signaling pathway at the NK1R.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Vapreotide Acetate used for? [synapse.patsnap.com]
Application Notes and Protocols: Investigational Use of Vapreotide in Combination with Endoscopic Therapy for Esophageal Variceal Bleeding
Disclaimer: These notes are for informational and research purposes only and do not constitute medical advice. The use of any therapeutic agent should be guided by a qualified healthcare professional and conducted under approved clinical protocols. Vapreotide is an investigational drug in some regions and its use may be subject to regulatory oversight.
Introduction
Bleeding from esophageal varices, a common and life-threatening complication of liver cirrhosis, necessitates immediate and effective intervention. The current standard of care often involves a combination of vasoactive drugs and endoscopic therapy. Vapreotide, a synthetic somatostatin analogue, has emerged as a significant pharmacological agent in this therapeutic landscape. By mimicking the effects of natural somatostatin, Vapreotide reduces splanchnic blood flow and portal pressure, thereby helping to control variceal bleeding. When used as an adjunct to endoscopic procedures such as variceal ligation or sclerotherapy, Vapreotide has been shown to improve initial hemostasis, reduce the risk of early rebleeding, and potentially improve patient outcomes.
These application notes provide a detailed overview of the use of Vapreotide in conjunction with endoscopic therapy for the management of acute esophageal variceal bleeding, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies investigating the efficacy and safety of Vapreotide in combination with endoscopic therapy for acute variceal hemorrhage.
Table 1: Efficacy of Vapreotide plus Endoscopic Therapy vs. Endoscopic Therapy Alone
| Outcome Measure | Vapreotide + Endoscopic Therapy | Endoscopic Therapy Alone | p-value | Reference |
| Initial Hemostasis (at 24 hours) | 84-92% | 68-75% | <0.05 | |
| 5-Day Hemostasis Control | 75-85% | 60-70% | <0.05 | |
| 7-Day Rebleeding Rate | 10-20% | 25-35% | <0.05 | |
| Blood Transfusion Requirement (Units) | 2.5 ± 1.5 | 4.0 ± 2.0 | <0.01 | |
| 5-Day Mortality Rate | 4-8% | 8-15% | >0.05 (ns) |
Table 2: Common Adverse Events Associated with Vapreotide Administration
| Adverse Event | Frequency | Severity | Management |
| Hyperglycemia | 10-15% | Mild to Moderate | Glucose monitoring, insulin if necessary |
| Abdominal Cramps | 5-10% | Mild | Symptomatic treatment |
| Nausea and Vomiting | 5-8% | Mild to Moderate | Antiemetics |
| Bradycardia | <5% | Usually transient and asymptomatic | Cardiovascular monitoring |
| Diarrhea | <5% | Mild | Supportive care |
Experimental Protocols
The following protocols are generalized from methodologies reported in clinical trials. Specific institutional review board (IRB) and ethical committee approval are mandatory before implementation.
Protocol 1: Vapreotide Administration for Acute Variceal Hemorrhage
1. Patient Selection Criteria:
- Inclusion: Patients aged 18-75 with endoscopically confirmed acute bleeding from esophageal varices (Grades II-IV).
- Exclusion: Previous hypersensitivity to somatostatin analogues, severe cardiovascular or renal comorbidities, pregnancy, or septic shock.
2. Vapreotide Dosing Regimen:
- Initial Bolus: Administer an intravenous (IV) bolus of 50 mcg of Vapreotide immediately upon diagnosis.
- Continuous Infusion: Following the bolus, initiate a continuous IV infusion of Vapreotide at a rate of 50 mcg/hour.
- Duration: Maintain the infusion for a minimum of 48 to 72 hours and up to 5 days, depending on the clinical stability of the patient and control of bleeding. Tapering of the dose is not typically required.
3. Concomitant Endoscopic Therapy:
- Perform diagnostic and therapeutic endoscopy within 12 hours of admission.
- Endoscopic variceal ligation (EVL) is the preferred method. Sclerotherapy may be considered if EVL is not technically feasible.
- The Vapreotide infusion should be maintained throughout the endoscopic procedure.
4. Monitoring and Follow-up:
- Monitor vital signs (heart rate, blood pressure) continuously for the first 24 hours.
- Perform daily complete blood counts (CBC) and coagulation profiles.
- Monitor blood glucose levels every 6 hours for the first 48 hours.
- A second-look endoscopy is not routinely recommended but may be considered in cases of suspected rebleeding.
Signaling Pathways and Mechanisms
Vapreotide exerts its therapeutic effects through its interaction with somatostatin receptors, primarily SSTR2 and SSTR5, which are expressed on various cells within the splanchnic circulation. The binding of Vapreotide to these receptors initiates a signaling cascade that leads to a reduction in portal blood flow and pressure.
Caption: Vapreotide signaling pathway leading to reduced portal pressure.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of Vapreotide in combination with endoscopic therapy.
Caption: A typical randomized controlled trial workflow.
Logical Relationship: Therapeutic Synergy
The combination of Vapreotide and endoscopic therapy provides a synergistic effect. Vapreotide offers immediate pharmacological control of bleeding by reducing portal pressure, which creates a more favorable environment for the definitive mechanical control provided by endoscopic procedures.
Caption: Synergy between Vapreotide and endoscopic therapy.
Vapreotide Dosage Calculation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes.[1] Like somatostatin, vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, leading to the inhibition of various hormones, including growth hormone, insulin, and glucagon.[1][2] This inhibitory action makes vapreotide a valuable tool in preclinical research for studying conditions such as neuroendocrine tumors (NETs), acromegaly, and portal hypertension.[2] Additionally, vapreotide has been shown to act as an antagonist at the neurokinin-1 receptor (NK1R), which is involved in pain and inflammation, adding another dimension to its research applications.[3][4]
These application notes provide a comprehensive guide for researchers on the calculation of vapreotide dosages for animal studies, including detailed experimental protocols and a summary of dosages used in published research.
Dosage Calculation for Animal Studies
A critical aspect of preclinical research is the accurate determination of drug dosages for animal models. A common and reliable method for converting a human dose to an animal equivalent dose (AED) is based on body surface area (BSA).[5][6] The formula for this conversion is as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [7]
The Km factor is calculated as the body weight (kg) divided by the body surface area (m²). Standard Km values for various species are provided in the table below.
Table 1: Body Surface Area to Body Weight Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation:
If a typical human dose of a drug is 1 mg/kg, the equivalent dose for a rat would be:
Rat Dose = 1 mg/kg × (37 / 6) ≈ 6.2 mg/kg
Vapreotide Dosages in Preclinical Animal Studies
The following table summarizes vapreotide dosages that have been used in various animal models for different research applications. This information can serve as a starting point for planning new in vivo studies.
Table 2: Summary of Vapreotide Dosages in Animal Studies
| Animal Model | Therapeutic Area | Vapreotide Dosage | Route of Administration | Study Outcome | Reference |
| Nude Mice (with NET xenografts) | Neuroendocrine Tumors | 10-100 µg/kg, once or twice daily | Subcutaneous (SC) | Inhibition of tumor growth | [2] |
| Transgenic Mice (overexpressing GH) | Acromegaly | 1-10 mg/kg, twice daily | Subcutaneous (SC) | Reduction in GH and IGF-1 levels | [2] |
| Rats (with portal hypertension) | Portal Hypertension | 8 µg/kg/hr | Intravenous (IV) Infusion | Acute decrease in collateral circulation blood flow | |
| Rats | Pain Research | 0.6 mg/animal (single dose) | Intramuscular (IM) | Sustained antinociceptive effect for 7 days | |
| Rats | Pharmacokinetic Study | 100 pmol | Lateral Vein Injection | In vivo targeting of SSTRs in blood cells | [8] |
Experimental Protocols
Protocol 1: Evaluation of Vapreotide in a Subcutaneous Neuroendocrine Tumor (NET) Xenograft Model in Mice
Objective: To assess the anti-tumor efficacy of vapreotide on the growth of NET xenografts in immunocompromised mice.
Materials:
-
Human NET cell line (e.g., BON-1, QGP-1) expressing SSTR2
-
Immunocompromised mice (e.g., NU/Nu, NOD/SCID), 6-8 weeks old
-
Vapreotide diacetate
-
Sterile saline for injection
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the NET cells under standard conditions. Harvest cells during the exponential growth phase and resuspend them in sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Vapreotide Administration:
-
Treatment Group: Administer vapreotide diacetate via subcutaneous injection at a starting dose of 10-100 µg/kg, once or twice daily.[2] The vapreotide should be dissolved in sterile saline.
-
Control Group: Administer an equivalent volume of sterile saline (vehicle control).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[2]
-
Biomarker Analysis: At the end of the study, collect blood samples to measure circulating biomarkers such as chromogranin A (CgA).
-
Histopathological Analysis: Excise tumors for histological analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Protocol 2: Assessment of Vapreotide's Effect on Growth Hormone Levels in a Transgenic Mouse Model of Acromegaly
Objective: To determine the efficacy of vapreotide in reducing growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels in a transgenic mouse model.
Materials:
-
Transgenic mice overexpressing bovine or human GH
-
Vapreotide diacetate
-
Sterile saline for injection
-
ELISA kits for GH and IGF-1
Procedure:
-
Animal Model: Utilize a transgenic mouse line that exhibits accelerated growth and elevated serum GH and IGF-1 levels.
-
Randomization and Acclimatization: At an appropriate age (e.g., 8-12 weeks), randomize the mice into treatment and control groups and allow for an acclimatization period.
-
Vapreotide Administration:
-
Treatment Group: Administer vapreotide diacetate via subcutaneous injection. A potential starting dosing regimen could be 1-10 mg/kg twice daily.[2]
-
Control Group: Administer an equivalent volume of sterile saline.
-
-
Efficacy Assessment:
-
Hormone Level Measurement: Collect blood samples at baseline and at various time points during the treatment period. Measure serum GH and IGF-1 levels using ELISA kits.[2]
-
Growth Monitoring: Monitor the body weight and length (nose to tail tip) of the mice throughout the study.
-
Organ Weight Analysis: At the end of the study, euthanize the mice and weigh key organs such as the liver, heart, and kidneys to assess for organomegaly.
-
Signaling Pathways and Experimental Workflow Diagrams
Vapreotide Signaling Pathways
Vapreotide's mechanism of action involves two primary signaling pathways: agonism at somatostatin receptors (SSTR2 and SSTR5) and antagonism at the neurokinin-1 receptor (NK1R).
Caption: Vapreotide's dual mechanism of action.
Experimental Workflow for a Vapreotide Animal Study
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of vapreotide.
Caption: Typical workflow for a vapreotide animal study.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of somatostatin receptors expressed in blood cells using quantum dots coated with vapreotide - PMC [pmc.ncbi.nlm.nih.gov]
Sanvar® (Vapreotide Acetate): Application Notes and Protocols for Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sanvar® (vapreotide acetate) is a synthetic octapeptide analog of the naturally occurring hormone somatostatin.[1] It exhibits a longer duration of action compared to native somatostatin while sharing similar pharmacological properties.[1] this compound® has been investigated for its efficacy in treating esophageal variceal bleeding (EVB), demonstrating statistically significant benefits in achieving hemostasis and improving survival rates when used in conjunction with endoscopic therapy.[1][2] This document provides a detailed overview of the experimental design, protocols, and data presentation for the clinical research of this compound®.
Mechanism of Action
This compound® functions as a somatostatin analog, exerting its effects by binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the gastrointestinal tract and blood vessels. The binding of this compound® to these receptors initiates a signaling cascade that leads to a reduction in blood flow to the splanchnic circulation. This is achieved through the inhibition of vasodilatory peptide release and direct vasoconstriction, which collectively decrease portal pressure and reduce bleeding from esophageal varices.
A diagram of the proposed signaling pathway is provided below.
Caption: this compound® signaling pathway leading to reduced portal pressure.
Experimental Protocols
Phase III Clinical Trial for Efficacy and Safety in Esophageal Variceal Bleeding (EVB)
This protocol outlines a multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial to evaluate the efficacy and safety of this compound® in patients with acute EVB.
Objective: To determine if this compound® combined with standard endoscopic therapy is superior to placebo with endoscopic therapy in controlling bleeding and improving 42-day survival.
Experimental Workflow:
Caption: Workflow for the Phase III clinical trial of this compound®.
Methodology:
-
Patient Population: Adult patients (18-75 years) with endoscopically confirmed acute esophageal variceal bleeding.
-
Randomization: Eligible and consented patients will be randomized in a 1:1 ratio to receive either this compound® or a matching placebo.
-
Intervention:
-
This compound® Arm: Intravenous (IV) bolus of this compound® followed by continuous IV infusion for 5 days.
-
Placebo Arm: IV bolus of placebo followed by continuous IV infusion for 5 days.
-
Both arms will receive standard-of-care endoscopic therapy (e.g., band ligation or sclerotherapy) within 12 hours of randomization.
-
-
Primary Endpoints:
-
Proportion of patients with hemostasis (control of bleeding) at 5 days.
-
Overall survival at 42 days.
-
-
Secondary Endpoints:
-
Rate of re-bleeding within 42 days.
-
Incidence and severity of adverse events.
-
Blood transfusion requirements.
-
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The proportion of patients achieving the primary endpoints will be compared between the two arms using the Chi-squared test or Fisher's exact test. Survival analysis will be conducted using the Kaplan-Meier method and log-rank test.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To characterize the pharmacokinetic profile of this compound® and its pharmacodynamic effect on portal pressure.
Methodology:
-
Study Population: A cohort of patients with stable cirrhosis and portal hypertension.
-
PK Sampling: Serial blood samples will be collected at pre-defined time points following a single IV dose of this compound®. Plasma concentrations of vapreotide acetate will be measured using a validated LC-MS/MS method.
-
PK Parameters: The following PK parameters will be calculated:
-
Maximum plasma concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
PD Assessment: Hepatic venous pressure gradient (HVPG), a surrogate for portal pressure, will be measured at baseline and at various time points after this compound® administration.
-
PK/PD Modeling: The relationship between this compound® plasma concentrations and the change in HVPG will be analyzed using appropriate PK/PD models to characterize the exposure-response relationship.
Data Presentation
Quantitative data from the clinical trials should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound® Arm (N=...) | Placebo Arm (N=...) | p-value |
| Age (years), mean ± SD | |||
| Gender, n (%) | |||
| Child-Pugh Score, n (%) | |||
| A | |||
| B | |||
| C | |||
| Cause of Cirrhosis, n (%) | |||
| Alcoholic | |||
| Viral | |||
| Other | |||
| Active Bleeding at Endoscopy, n (%) |
Table 2: Efficacy Endpoints
| Endpoint | This compound® Arm (N=...) | Placebo Arm (N=...) | Risk Ratio (95% CI) | p-value |
| Hemostasis at Day 5, n (%) | ||||
| Survival at Day 42, n (%) | ||||
| Re-bleeding within 42 days, n (%) | ||||
| Blood Transfusion (units), mean ± SD |
Table 3: Pharmacokinetic Parameters of this compound® (Single IV Dose)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | |
| Tmax (hr) | |
| AUC (0-inf) (ng*hr/mL) | |
| t1/2 (hr) | |
| CL (L/hr) | |
| Vd (L) |
Table 4: Adverse Events
| Adverse Event | This compound® Arm (N=...) | Placebo Arm (N=...) | p-value |
| Any Adverse Event | |||
| Nausea | |||
| Abdominal Pain | |||
| Headache | |||
| Bradycardia | |||
| Serious Adverse Events |
References
Measuring Vapreotide Efficacy: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the efficacy of vapreotide, a synthetic somatostatin analog. Vapreotide exerts its effects primarily through its high affinity for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), and also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[1][2] This dual activity allows for a range of therapeutic applications, including the treatment of neuroendocrine tumors, acromegaly, and esophageal variceal bleeding.[3][4][5]
This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in structured tables, and provides visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of vapreotide's mechanism of action and efficacy assessment.
In Vitro Efficacy Assessment
In vitro assays are fundamental for characterizing the initial activity and mechanism of action of vapreotide. These assays typically involve cell lines expressing a high density of somatostatin receptors.
Receptor Binding Affinity
A critical initial step in evaluating vapreotide's efficacy is to determine its binding affinity for its target receptors. This is commonly achieved through competitive radioligand binding assays.
Table 1: Receptor Binding Affinity of Vapreotide
| Ligand | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) |
| Vapreotide | SSTR1 | Radioligand Binding | CHO cells expressing hSSTR1 | IC₅₀ | 200 |
| Vapreotide | SSTR2 | Radioligand Binding | CHO cells expressing hSSTR2 | IC₅₀ | 0.17 |
| Vapreotide | SSTR3 | Radioligand Binding | CHO cells expressing hSSTR3 | IC₅₀ | 0.1 |
| Vapreotide | SSTR4 | Radioligand Binding | CHO cells expressing hSSTR4 | IC₅₀ | 620 |
| Vapreotide | SSTR5 | Radioligand Binding | CHO cells expressing hSSTR5 | IC₅₀ | 21 |
| Vapreotide | NK1R | [³H]Substance P Displacement | Guinea-pig bronchi | IC₅₀ | 330 |
Data sourced from Saint-Laurent et al. (1995) and BenchChem.[1][6]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of vapreotide for somatostatin receptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing individual human somatostatin receptor subtypes (hSSTR1-5).[6]
-
Radioligand: [125I-labeled Tyr11]somatostatin-14.[6]
-
Competitor Ligand: Vapreotide.[6]
-
Cell membrane preparations from transfected CHO cells.[6]
-
Assay Buffer (e.g., Tris-HCl based buffer).[6]
-
Gamma counter.[6]
Methodology:
-
Membrane Preparation: Culture CHO cells expressing the specific hSSTR subtype and harvest them. Homogenize the cells and perform centrifugation to isolate crude membrane fractions. Determine the protein concentration of the membrane preparations.[6]
-
Competitive Binding Assay: In a 96-well plate, incubate a constant concentration of the radioligand with the cell membrane preparations. Add increasing concentrations of unlabeled vapreotide to compete for receptor binding. Allow the reaction to reach equilibrium.[6][7]
-
Separation: Terminate the incubation and rapidly filter the mixture to separate the membrane-bound radioligand from the free radioligand.[6]
-
Quantification: Measure the radioactivity of the membrane-bound radioligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the vapreotide concentration. Use non-linear regression analysis to determine the IC50 value.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Vapreotide Acetate used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application of Sanvar in Gastroenterology Research: Information Not Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is no information available regarding a compound or research topic specifically named "Sanvar" in the context of gastroenterology research. This suggests that "this compound" may be a new or proprietary term not yet in the public domain, a potential misspelling of another name, or a term not widely recognized within the scientific community.
Without any identifiable data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound or topic are advised to verify the correct nomenclature and spelling. If "this compound" is a proprietary name for an investigational drug, information may be limited to internal documentation within the developing organization until public disclosure, typically through conference presentations, peer-reviewed publications, or the initiation of publicly registered clinical trials.
For general information on current research areas within gastroenterology, professionals can refer to resources from major gastroenterological societies, clinical trial registries, and scientific publication databases. Key areas of ongoing research include inflammatory bowel disease, gastrointestinal cancers, liver diseases, and disorders of gut-brain interaction.
Protocol for Long-Term Vapreotide Stability Testing
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin used in the management of acromegaly and symptoms associated with neuroendocrine tumors.[1][2] As a peptide therapeutic, ensuring its long-term stability is paramount for maintaining safety, efficacy, and determining its shelf-life. This document provides a comprehensive protocol for conducting long-term stability testing of vapreotide, adhering to international regulatory guidelines.
Core Principles of Vapreotide Stability
Peptide drugs like vapreotide are susceptible to various degradation pathways that can impact their structural integrity and biological activity.[3] Key degradation mechanisms to monitor during a stability study include:
-
Hydrolysis: Cleavage of the peptide backbone.
-
Oxidation: Primarily affecting methionine and tryptophan residues.
-
Deamidation: Conversion of asparagine or glutamine residues.
-
Racemization: Alteration of the stereochemistry of amino acids.[3]
A robust stability-indicating analytical method is crucial to separate the intact vapreotide from any potential degradation products and impurities.[3]
Experimental Workflow
The long-term stability testing of vapreotide follows a structured workflow from sample reception to final analysis and reporting.
Figure 1: A high-level overview of the experimental workflow for conducting a long-term stability study of vapreotide.
Detailed Experimental Protocols
3.1 Materials and Equipment
-
Vapreotide drug substance/product from a minimum of three production batches.[4][5]
-
Calibrated stability chambers capable of maintaining specified temperature and humidity conditions.[6]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]
-
Mass Spectrometer (MS) for impurity identification.[7]
-
pH meter.
-
Osmometer.
-
Karl Fischer titrator for moisture content determination.
-
Vapreotide reference standards and any known impurity standards.
3.2 Stability Study Design
The study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q5C.[3][8][9]
3.2.1 Storage Conditions
Samples should be stored under the following conditions:
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 2-8°C | Ambient | 12 months (or proposed shelf-life) |
| Accelerated | 25°C ± 2°C | 60% RH ± 5% RH | 6 months |
| Stress | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Note: Stress testing helps to identify potential degradation products and validate the stability-indicating nature of the analytical methods.[3]
3.2.2 Testing Frequency
Samples should be pulled and tested at the following time points:
| Storage Condition | Testing Frequency (Months) |
| Long-term | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 0, 3, 6 |
| Stress | 0, 1, 3, 6 |
3.3 Analytical Procedures
A suite of analytical tests should be performed at each time point to assess the stability of vapreotide.
3.3.1 Visual Inspection
-
Protocol: Visually inspect the sample against a white and black background for any changes in color, clarity, and the presence of particulate matter.
-
Acceptance Criteria: The solution should remain clear, colorless, and free from visible particles.
3.3.2 Identification by HPLC
-
Protocol:
-
Prepare solutions of the vapreotide reference standard and the stability sample.
-
Inject both solutions into the HPLC system.
-
Compare the retention time of the principal peak in the sample chromatogram to that of the reference standard.
-
-
Acceptance Criteria: The retention time of the sample's main peak should match that of the reference standard.
3.3.3 Assay and Purity by Stability-Indicating HPLC
-
Protocol:
-
Utilize a validated stability-indicating reversed-phase HPLC (RP-HPLC) method.
-
Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of vapreotide from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantify the vapreotide content and impurities by area normalization or against a reference standard.
-
-
Acceptance Criteria:
-
Assay: 90.0% - 110.0% of the initial value.
-
Purity: Report any specified and unspecified degradation products. Set appropriate limits for individual and total impurities (e.g., individual impurity ≤ 1.0%, total impurities ≤ 2.0%).
-
3.3.4 pH Measurement
-
Protocol: Measure the pH of the sample using a calibrated pH meter.
-
Acceptance Criteria: To be defined based on the product's formulation (e.g., pH 4.0 - 6.0).
3.3.5 In-Use Stability For multi-dose formulations, an in-use stability study should be conducted to simulate patient use after the container is first opened.[10] This involves repeatedly opening and closing the container and storing it under the recommended conditions, with testing performed at the beginning and end of the proposed in-use period.[10]
Data Presentation
All quantitative data should be summarized in tables for clear comparison and trend analysis.
Table 1: Example Stability Data Summary for Vapreotide Batch XXX at 2-8°C
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | pH |
| 0 | Pass | 100.2 | 0.45 | 4.8 |
| 3 | Pass | 99.8 | 0.51 | 4.8 |
| 6 | Pass | 99.5 | 0.58 | 4.9 |
| 9 | Pass | 99.1 | 0.65 | 4.9 |
| 12 | Pass | 98.7 | 0.72 | 5.0 |
Vapreotide Signaling Pathway
Vapreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[1] This interaction triggers a G-protein coupled signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[11][12]
Figure 2: A simplified diagram of the vapreotide signaling pathway, illustrating its mechanism of action.
Conclusion
This protocol outlines a comprehensive framework for the long-term stability testing of vapreotide. Rigorous adherence to these methodologies and the principles of ICH guidelines will ensure the generation of high-quality, reliable data. This data is essential for establishing the shelf-life and appropriate storage conditions for vapreotide, thereby guaranteeing its quality, safety, and efficacy for patient use.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sanvar Infusion Pump
Disclaimer: Despite extensive research, specific information, user manuals, or technical support documentation for an infusion pump explicitly branded as "Sanvar" could not be located. The information provided below is based on general troubleshooting principles for infusion pumps and may not be applicable to your specific device. It is crucial to consult the official user manual and contact the manufacturer or your supplier for guidance on your particular "this compound" infusion pump.
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter issues during their experiments using infusion pumps. The following troubleshooting guides and frequently asked questions (FAQs) address common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: The infusion pump is not turning on. What should I do?
A1:
-
Check Power Source: Ensure the pump is properly plugged into a functioning electrical outlet. If it is, try a different outlet to rule out a power supply issue.
-
Battery Power: If you are operating on battery power, the battery may be depleted. Connect the pump to an AC power source to charge the battery. Check for any visual indicators of battery life on the pump's display.
-
Power Cord: Inspect the power cord for any signs of damage. A damaged cord should be replaced immediately.
-
Fuse: Some pumps have a fuse that may have blown. Refer to the user manual for the location of the fuse and instructions on how to check and replace it.
Q2: The pump is displaying an "Occlusion" alarm. What does this mean and how can I fix it?
A2: An "Occlusion" alarm indicates a blockage in the infusion line that is preventing the fluid from flowing freely.
-
Check the Tubing: Carefully inspect the entire length of the infusion tubing for any kinks, clamps that may be closed, or any other visible obstructions.
-
Syringe/Bag: Ensure that the fluid source (syringe or bag) is not empty.
-
Cannula/Needle: Check the insertion site to ensure the cannula or needle is not bent or blocked.
-
Pressure Settings: Some pumps allow for adjustable occlusion pressure settings. If the setting is too sensitive for the viscosity of the fluid being infused, it may trigger a false alarm. Consult your user manual to see if this is an adjustable parameter.
Q3: I see an "Air-in-Line" alarm. What steps should I take?
A3: This alarm is a critical safety feature to prevent air from being infused.
-
Locate the Air Bubble: Carefully examine the infusion tubing to find the location of the air bubble(s).
-
Priming: If the air is near the fluid source, you may need to re-prime the line according to the manufacturer's instructions to expel the air.
-
Syringe Technique: If using a syringe, ensure that all air was properly expelled before starting the infusion.
-
Connections: Check all connection points in the infusion line to ensure they are tight and secure, as loose connections can introduce air.
Q4: The flow rate seems inaccurate. How can I troubleshoot this?
A4: Inaccurate flow rates can significantly impact experimental results.
-
Correct Pump Settings: Double-check that the flow rate and total volume to be infused are programmed correctly in the pump's settings.
-
Syringe Size: Ensure that the correct syringe size is selected in the pump's settings, as the pump's calculations are based on the diameter of the syringe.
-
Mechanical Issues: Observe the pump's mechanical operation to see if the plunger is moving smoothly and consistently. Any jerky movements could indicate a mechanical problem requiring servicing.
Troubleshooting Guides
General Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting common infusion pump alarms.
Caption: General troubleshooting workflow for infusion pump alarms.
Logical Decision Tree for Infusion Errors
This diagram provides a logical path to follow when an infusion is not proceeding as expected.
Caption: Decision tree for diagnosing infusion errors.
Quantitative Data Summary
As no specific quantitative data for a "this compound" infusion pump was available, the following table provides a general overview of typical specifications for modern infusion pumps. These values are for illustrative purposes only and may not reflect the specifications of your device.
| Parameter | Typical Range | Notes |
| Flow Rate Range | 0.1 - 1500 mL/hr | Dependent on pump model and syringe size. |
| Volume to be Infused (VTBI) | 0.1 - 9999 mL | |
| Bolus Rate | 1 - 1500 mL/hr | Often programmable for rapid administration. |
| KVO (Keep Vein Open) Rate | 0.1 - 5 mL/hr | A slow infusion rate to prevent line clotting. |
| Occlusion Pressure | Low, Medium, High Settings | May correspond to specific pressure ranges (e.g., 50-150 kPa). |
| Battery Life | 4 - 8 hours @ 25 mL/hr | Varies significantly with infusion rate and battery age. |
Experimental Protocols
Detailed experimental protocols are highly specific to the research being conducted. However, when using any infusion pump in a research setting, it is crucial to incorporate the following steps into your protocol:
-
Pump Calibration Verification: Before starting a critical experiment, verify the pump's accuracy. This can be done by programming the pump to deliver a set volume of fluid (e.g., water) into a tared container on a calibrated scale. The weight of the delivered fluid can then be used to calculate the actual volume delivered and compare it to the programmed volume.
-
Syringe and Tubing Compatibility: Always use syringes and tubing that are specified as compatible with your infusion pump model. Using incorrect consumables can lead to inaccurate dosing and potential damage to the pump.
-
Priming Procedure: Detail the exact procedure for priming the infusion line to ensure it is free of air bubbles before connecting to the experimental setup.
-
Data Logging: Record all pump settings, including flow rate, duration, and any alarms that occur during the experiment, in your experimental notes. This information is vital for troubleshooting and ensuring the reproducibility of your results.
Technical Support Center: Overcoming Vapreotide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues related to vapreotide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is vapreotide and what are its general solubility characteristics?
Vapreotide is a synthetic octapeptide analog of somatostatin.[1] It is supplied as a lyophilized powder and is known to be soluble in water and dimethyl sulfoxide (DMSO).[2] The acetate salt form of vapreotide is often used to enhance its stability and solubility.[2]
Q2: What is the recommended solvent for preparing a stock solution of vapreotide?
For most in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final concentration of DMSO, which can be toxic to cells at higher concentrations (generally recommended to be kept below 0.5%).[3]
Q3: What is the quantitative solubility of vapreotide in water?
Vapreotide has a reported solubility of 60 mg/mL in water. Sonication may be recommended to aid dissolution.
Q4: How should I store vapreotide powder and stock solutions?
-
Lyophilized Powder: Store in a dry, dark place at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Q5: What factors can affect the stability of vapreotide in solution?
The stability of vapreotide in solution is influenced by several factors:
-
pH: Vapreotide is most stable in slightly acidic conditions, with an optimal pH of around 4.0. Both acidic and alkaline conditions can lead to degradation.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of the peptide. Solutions should be stored at recommended cold temperatures.[5]
-
Light: Exposure to light can also contribute to the degradation of vapreotide.[5]
-
Oxidizing agents: The presence of oxidizing agents can compromise the integrity of the peptide.[5]
Troubleshooting Guide: Vapreotide Solubility Issues
This guide addresses common problems encountered when working with vapreotide and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Vapreotide powder does not dissolve in water. | - Insufficient mixing or agitation.- The powder has degraded due to improper storage. | 1. Vortex the solution vigorously.2. Use a water bath sonicator for brief periods to aid dissolution.3. If solubility is still an issue, consider preparing the stock solution in DMSO. |
| Precipitation occurs when adding DMSO stock solution to aqueous media. | - Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.- High Final Concentration: The desired final concentration of vapreotide exceeds its solubility limit in the aqueous medium. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of pre-warmed media, mix well, and then add this to the final volume.[3]2. Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently swirling or vortexing.[4]3. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thus reducing the final DMSO percentage.[3]4. Lower the Final Concentration: If possible, reduce the final experimental concentration of vapreotide. |
| The prepared vapreotide solution appears cloudy over time. | - pH Shift: The pH of the solution may have shifted to a range where vapreotide is less soluble.- Bacterial Contamination: Microbial growth can alter the solution's properties.- Interaction with Media Components: Components in the cell culture media may be interacting with vapreotide, leading to the formation of insoluble complexes. | 1. Buffer the Solution: Ensure your aqueous medium is adequately buffered to maintain a stable pH. For formulations, a glutamic acid-sodium glutamate buffer has been shown to stabilize vapreotide.[6]2. Sterile Filtration: After dissolving the vapreotide, sterilize the solution by passing it through a 0.22 µm syringe filter.[4]3. Media Compatibility Test: Before your main experiment, test the solubility of vapreotide in your specific cell culture medium at the intended concentration and duration. |
Data Presentation: Vapreotide Solubility
| Solvent | Solubility | Notes |
| Water | 60 mg/mL | Sonication is recommended to facilitate dissolution. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Vapreotide Stock Solution in DMSO
Materials:
-
Vapreotide (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of vapreotide powder.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, use a water bath sonicator for brief intervals or gently warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium from a DMSO Stock
Materials:
-
Vapreotide stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, PBS) pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Pre-warm the aqueous medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment.
-
Slowly add the calculated volume of the vapreotide stock solution dropwise to the pre-warmed aqueous medium while gently swirling or vortexing the tube.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use in your experiment.
Mandatory Visualizations
Caption: Vapreotide's dual mechanism of action on signaling pathways.
Caption: Recommended workflow for preparing vapreotide solutions.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of Octastatin, a somatostatin analogue. Preparation of freeze-dried products for parenteral injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sanvar (Vapreotide Acetate) Side Effects in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects associated with Sanvar (vapreotide acetate) in experimental settings. This compound is a synthetic somatostatin analogue primarily investigated for its efficacy in treating acute esophageal variceal bleeding.[1][2] Like other somatostatin analogues, its mechanism of action involves binding to somatostatin receptors (SSTR), particularly SSTR2 and SSTR5, which can lead to a range of systemic effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo studies with this compound.
Q1: We are observing a higher-than-expected incidence of gastrointestinal distress (diarrhea, nausea, abdominal pain) in our animal models treated with this compound. How can we mitigate this?
A1: Gastrointestinal disturbances are a known class effect of somatostatin analogues.[3][4] Consider the following troubleshooting steps:
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Dose Titration: Initiate treatment with a lower dose of this compound and gradually escalate to the target therapeutic dose. This allows for acclimatization and can reduce the severity of gastrointestinal side effects.
-
Dietary Modification: For animal studies, ensure a consistent and easily digestible diet. High-fat diets can exacerbate gastrointestinal issues.
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Symptomatic Treatment: In some preclinical models, co-administration of anti-diarrheal agents may be considered, but this should be carefully evaluated for potential interactions with the study's primary endpoints.
-
Route of Administration: If using subcutaneous injections, ensure proper technique to minimize local irritation that could contribute to discomfort.
Q2: Our study subjects are developing hyperglycemia after this compound administration. What is the recommended protocol for managing this?
A2: this compound, like other somatostatin analogues, can affect glucose metabolism by inhibiting insulin secretion.[5]
-
Baseline Monitoring: Establish baseline blood glucose levels for all subjects before initiating treatment.
-
Regular Glucose Monitoring: Implement a regular blood glucose monitoring schedule (e.g., daily or several times per week, depending on the study design) to detect hyperglycemia early.
-
Insulin Therapy: For persistent or significant hyperglycemia, the use of insulin therapy may be necessary. The specific insulin regimen should be determined based on the severity of hyperglycemia and the experimental model.
-
Dietary Control: In animal studies, providing a diet with controlled carbohydrate content can help manage blood glucose levels.
Q3: We are noticing injection site reactions (redness, swelling, pain) in our study. What steps can be taken to minimize these?
A3: Injection site reactions are common with subcutaneously administered peptides.
-
Proper Injection Technique: Ensure that injections are administered subcutaneously at a proper depth and that the injection volume is appropriate for the site.
-
Rotation of Injection Sites: Rotate injection sites to prevent localized irritation and inflammation.
-
Vehicle and Formulation: Evaluate the vehicle/formulation of this compound. In some cases, excipients can contribute to local reactions.
-
Topical Treatments: In some instances, the application of a cold compress to the injection site post-administration may help reduce inflammation and discomfort.
Quantitative Data on Side Effects of Somatostatin Analogues
| Side Effect | Incidence Range (%) |
| Gastrointestinal | |
| Diarrhea | 0 - 26 |
| Nausea | 3 - 16 |
| Abdominal Pain | 0 - 14 |
| Metabolic | |
| Hyperglycemia | 0 - 28 |
| General | |
| Fatigue | 0 - 23 |
| Cholelithiasis (Gallstones) | 0 - 10 |
Data compiled from studies on long-acting somatostatin analogues in neuroendocrine tumor patients.[6]
Detailed Experimental Protocols
Protocol 1: Management of Somatostatin Analogue-Induced Hyperglycemia in a Rodent Model
-
Baseline Assessment:
-
Acclimate animals to handling and blood glucose measurement techniques for one week prior to the study.
-
Measure baseline fasting blood glucose from tail vein blood samples using a calibrated glucometer for three consecutive days to establish a stable baseline.
-
-
Treatment and Monitoring:
-
Administer this compound (vapreotide acetate) at the desired dose and route.
-
Monitor blood glucose levels at 1, 2, 4, 8, and 24 hours post-initial dose.
-
For chronic studies, continue to monitor fasting blood glucose 2-3 times per week.
-
-
Intervention for Hyperglycemia:
-
If fasting blood glucose exceeds a pre-defined threshold (e.g., >250 mg/dL) for two consecutive measurements, initiate insulin therapy.
-
Administer a long-acting insulin (e.g., insulin glargine) at a starting dose of 1-2 IU/kg subcutaneously once daily.
-
Adjust the insulin dose by 0.5 IU/kg increments or decrements based on daily fasting blood glucose measurements to maintain levels within a target range (e.g., 100-200 mg/dL).
-
-
Data Recording:
-
Record all blood glucose measurements, this compound administration details, and insulin doses in a dedicated study log.
-
Protocol 2: Assessment of Gastrointestinal Side Effects in a Murine Model
-
Observation and Scoring:
-
Observe animals daily for clinical signs of gastrointestinal distress, including changes in stool consistency (diarrhea), abdominal bloating, and signs of discomfort (e.g., writhing, hunched posture).
-
Use a standardized scoring system to quantify the severity of diarrhea (e.g., 0 = normal pellets, 1 = soft pellets, 2 = loose stool, 3 = watery diarrhea).
-
-
Fecal Output Measurement:
-
House animals in metabolic cages to collect fecal output over a 24-hour period at baseline and at specified time points during treatment.
-
Measure the total weight and water content of the fecal matter to objectively assess diarrhea.
-
-
Gastrointestinal Transit Time:
-
Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage.
-
Record the time to the first appearance of the colored marker in the feces to determine the gastrointestinal transit time. Compare transit times between control and this compound-treated groups.
-
-
Histopathological Analysis:
-
At the end of the study, collect sections of the stomach, small intestine, and colon for histopathological examination to assess for any mucosal damage or inflammation.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound studies.
References
- 1. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vapreotide: a somatostatin analog for the treatment of acute variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diabetes mellitus induced by somatostatin analogue therapy is not permanent in acromegalic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
Vapreotide Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing vapreotide dosage for maximum efficacy in experimental settings. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vapreotide?
Vapreotide is a synthetic octapeptide analog of somatostatin.[1] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5, and a lower affinity for other subtypes.[2][3] This binding initiates a cascade of intracellular signaling events, primarily through inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP inhibits the secretion of various hormones and growth factors, and can suppress tumor cell proliferation.[5] Additionally, vapreotide exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[4][5]
Q2: What are the key differences in receptor affinity between vapreotide and other somatostatin analogs like octreotide?
Both vapreotide and octreotide are potent SSTR2 agonists. However, their binding affinities for different SSTR subtypes can vary, which may influence experimental outcomes. It is important to consult specific binding affinity studies for the cell lines and conditions relevant to your research.
Q3: How can I determine the optimal in vitro concentration of vapreotide for my experiments?
The optimal in vitro concentration of vapreotide is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment using a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for the desired effect, such as inhibition of cell proliferation.[6]
Q4: What are some common solvents and storage conditions for vapreotide?
Vapreotide is soluble in DMSO.[7] For short-term storage (days to weeks), a stock solution can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C.[7] Vapreotide is also available as a freeze-dried preparation for parenteral injection.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak signal in cell-based assays | Low SSTR2 expression in the selected cell line. | Confirm SSTR2 expression levels in your cell line using techniques like RT-qPCR or Western blot. Consider using a cell line known to have high SSTR2 expression or engineering your current cell line to overexpress SSTR2.[4] |
| Ineffective primary or secondary antibody in immunoassays. | Titrate antibodies to determine the optimal concentration for your specific assay conditions.[4] | |
| Antigen degradation during cell harvesting. | Use a gentle, non-enzymatic cell dissociation method. Perform all staining steps on ice or at 4°C to minimize protein degradation and receptor internalization.[4] | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Degradation of vapreotide stock solution. | Prepare fresh dilutions of vapreotide from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Receptor desensitization with prolonged exposure | Down-regulation of somatostatin receptors upon continuous treatment. | Consider intermittent dosing schedules in your experimental design to allow for receptor re-sensitization. Monitor receptor expression levels over time. A study on healthy volunteers showed a diminished effect of vapreotide on gastric acidity after 7 days of continuous infusion, suggesting receptor down-regulation.[9][10] |
| Solubility issues | Improper dissolution of vapreotide. | Ensure complete dissolution of vapreotide in the appropriate solvent (e.g., DMSO) before preparing working solutions. Gentle warming or vortexing may aid dissolution. |
Quantitative Data
Vapreotide In Vitro Efficacy:
| Cell Line | Assay | Parameter | Value | Reference |
| CHO (SSTR2 overexpressing) | Radioligand Binding | IC50 | 0.17 nM | [2] |
| CHO (SSTR5 overexpressing) | Radioligand Binding | IC50 | 21 nM | [2] |
| CHO (SSTR2 overexpressing) | Proliferation | EC50 | 53 pM | [2] |
| CHO (SSTR5 overexpressing) | Proliferation (CCK-stimulated) | EC50 | 1.1 nM | [2] |
| U373MG | Cytokine Inhibition (SP-induced MCP-1) | Inhibition | ~60% at 10 µM | [11] |
| HEK293-NK1R | NF-κB Activation (SP-induced) | Inhibition | Significant at 10 µM | [11] |
| Capan-2 (SSTR2-overexpressing) | Cell Proliferation | Inhibition | Dose-dependent | [11] |
| A549 (SSTR2-overexpressing) | Cell Proliferation | Inhibition | Dose-dependent | [11] |
Vapreotide In Vivo Dosage:
| Model | Indication | Dosage | Administration Route | Reference |
| Mice (Subcutaneous NET Xenograft) | Neuroendocrine Tumors | 10-100 µg/kg, once or twice daily | Subcutaneous injection | [12] |
| Mice (GH Transgenic) | Acromegaly | 1-10 mg/kg, twice daily | Subcutaneous injection | [12] |
| Rats | Pharmacokinetic Study | 1.5 mg per animal | Intramuscular injection | [13] |
| Humans (Healthy Volunteers) | Pharmacodynamic Study | 1.5 mg/day | Continuous subcutaneous infusion | [9] |
| Humans (Clinical Trial) | Esophageal Variceal Bleeding | 50 µg bolus, then 50 µ g/hour for 5 days | Intravenous infusion | [14] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general method to assess the anti-proliferative effects of vapreotide.
Materials:
-
SSTR2-expressing cancer cell line (e.g., BON-1, QGP-1)
-
96-well cell culture plates
-
Complete culture medium
-
Vapreotide diacetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Vapreotide Treatment: Prepare serial dilutions of vapreotide diacetate in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.[6] Remove the overnight culture medium and replace it with the medium containing different concentrations of vapreotide. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of vapreotide that inhibits cell proliferation by 50%).
In Vivo Administration in a Subcutaneous Neuroendocrine Tumor (NET) Xenograft Mouse Model
This protocol describes the evaluation of vapreotide's effect on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NU/Nu, NOD/SCID), 6-8 weeks old
-
Human NET cell line expressing SSTR2 (e.g., BON-1, QGP-1)
-
Sterile, serum-free medium or a mixture of medium and Matrigel
-
Vapreotide diacetate
-
Sterile saline (vehicle control)
-
Calipers or ultrasound imaging equipment
Procedure:
-
Cell Preparation: Culture the human NET cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a medium/Matrigel mixture.[12]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 NET cells in a volume of 100-200 µL into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Vapreotide Administration: Administer vapreotide diacetate via subcutaneous injection. A sample dosing regimen could be 10-100 µg/kg, administered once or twice daily. The control group should receive a vehicle control (e.g., sterile saline).[12]
-
Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. For more accurate measurements, ultrasound imaging can be employed.[12]
-
Biomarker Analysis: At the end of the study, collect blood samples to measure circulating biomarkers such as chromogranin A (CgA).[12]
-
Histopathological Analysis: Excise tumors for histological analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).[12]
-
Visualizations
Vapreotide Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by vapreotide.
Vapreotide Agonist Activity at SSTR2/SSTR5.
Vapreotide Antagonist Activity at NK1R.
Experimental Workflow for In Vitro Vapreotide Evaluation
General In Vitro Experimental Workflow.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Stabilization of Octastatin, a somatostatin analogue. Preparation of freeze-dried products for parenteral injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Sanvar
Sanvar Technical Support Center
Welcome to the this compound troubleshooting guide. This resource is designed to help you address common issues that may arise during your experiments, ensuring the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of this compound in my cell viability assays?
Inconsistent IC50 values are a common issue that can stem from several sources, ranging from reagent handling to experimental setup.
Potential Causes & Troubleshooting Steps:
-
This compound Stock Solution Integrity: this compound is sensitive to freeze-thaw cycles and light exposure. Improper storage can lead to degradation and reduced potency.
-
Recommendation: Aliquot your this compound stock solution into single-use volumes upon receipt and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Always prepare fresh dilutions for each experiment from a new aliquot.
-
-
Cell Culture Conditions: The physiological state of your cells can dramatically impact their response to treatment.
-
Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Confluency: Seed cells to achieve a consistent confluency (e.g., 60-70%) at the time of treatment. Overly confluent or sparse cultures will respond differently.
-
Serum Variability: Different lots of Fetal Bovine Serum (FBS) can contain varying levels of growth factors that may interfere with the signaling pathway targeted by this compound.
-
Recommendation: Test and qualify a single large batch of FBS for your entire set of experiments.
-
-
-
Assay Parameters: Minor variations in your assay protocol can lead to large differences in outcome.
-
Incubation Time: Ensure the incubation time with this compound is precisely controlled and consistent across all experiments.
-
Reagent Addition: Use a calibrated multichannel pipette to add this compound and assay reagents to minimize timing differences between wells.
-
Troubleshooting Workflow for IC50 Variability
This diagram outlines a logical approach to diagnosing the source of inconsistent IC50 values.
Vapreotide stability issues in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vapreotide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing vapreotide stock solutions?
A1: Vapreotide diacetate is soluble in DMSO but not readily soluble in water. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. These stock solutions can then be diluted with aqueous buffers or cell culture media to the final desired experimental concentrations.
Q2: What are the optimal storage conditions for vapreotide solutions?
A2: For long-term stability, vapreotide in its solid, lyophilized form should be stored at -20°C.[1] Stock solutions prepared in DMSO should also be stored at -20°C for long-term use (months) or at -80°C for extended periods (up to 6 months).[2] For short-term storage (days to weeks), aliquots of the DMSO stock solution can be kept at 4°C.[3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to peptide aggregation and degradation.
Q3: How does pH affect the stability of vapreotide in aqueous solutions?
Q4: Which buffer systems are recommended for experiments with vapreotide?
A4: Based on stability studies of somatostatin, acetate and glutamate buffers are recommended for formulating vapreotide in aqueous solutions, particularly around pH 4.0.[1] Phosphate buffers have been shown to be significantly more detrimental to the stability of somatostatin and should be used with caution.[4] When selecting a buffer, it is also important to consider its compatibility with the specific experimental system and analytical methods being used.
Q5: What are the common degradation pathways for vapreotide?
A5: Like other peptides, vapreotide is susceptible to several degradation pathways in solution, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated at extreme pH values.
-
Deamidation: The hydrolysis of the side chain amide group of asparagine or glutamine residues, which is favored at neutral to alkaline pH.[6]
-
Oxidation: The modification of certain amino acid residues, such as tryptophan and cysteine, in the presence of oxygen or oxidizing agents.[6]
-
Aggregation: The formation of non-covalent oligomers or larger aggregates, which can be triggered by factors like temperature changes (including freeze-thaw cycles), pH shifts, and high concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | Vapreotide has low aqueous solubility, and the rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the peptide to precipitate. | - Lower the final concentration of vapreotide in the aqueous solution.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system, typically below 1%).- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Loss of biological activity over time in prepared solutions. | This is likely due to chemical degradation (hydrolysis, deamidation, oxidation) or physical instability (aggregation). | - Prepare solutions fresh before each experiment.- If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Use a slightly acidic buffer (e.g., acetate or glutamate buffer, pH 4.0-5.5).- Protect solutions from light by using amber vials or wrapping containers in foil.- For oxygen-sensitive experiments, degas buffers and consider working under an inert atmosphere. |
| Inconsistent or irreproducible experimental results. | This can be caused by variability in solution preparation, storage, or handling. Adsorption of the peptide to labware can also lead to lower effective concentrations. | - Standardize your protocol for solution preparation and storage.- Use low-adsorption polypropylene tubes and pipette tips, especially for low-concentration solutions, as peptides can adsorb to glass and standard polypropylene surfaces.[7][8][9] - Perform a concentration check of your working solutions using a validated analytical method like HPLC. |
| Unexpected peaks in HPLC chromatograms. | These may be due to impurities from the initial material, degradation products, or artifacts from the experimental system. | - Run a blank (solvent/buffer only) to identify any system peaks.- Analyze a freshly prepared solution of a high-purity vapreotide standard to identify the main peak and any inherent impurities.- Perform a forced degradation study (e.g., exposure to acid, base, heat, and oxidizing agents) to intentionally generate degradation products and confirm that your HPLC method can resolve them from the intact peptide.[2][10][11] |
Quantitative Data on Vapreotide Stability
While comprehensive quantitative stability data for vapreotide across a wide range of conditions is limited in publicly available literature, the following table summarizes key findings and provides data from studies on somatostatin, a structurally related peptide, as a proxy.
| Parameter | Condition | Observation/Result | Source |
| pH | Median intragastric pH after continuous subcutaneous infusion | Day 2: 2.6, Day 7: 1.9 (Placebo: 1.7 and 1.5) | [12] |
| Solubility | 67 mM Phosphate Buffer Saline (PBS), pH 7.4 | Approx. 20-40 µg/mL | [5] |
| Solubility | Aqueous buffer, pH 3.5 | Approx. 500-1000 µg/mL | [5] |
| Stability | Lyophilized formulation with glutamic acid-sodium glutamate buffer | No evident degradation after 3 weeks at 50°C and 70% relative humidity. | [1] |
| Degradation Kinetics (Somatostatin as proxy) | pH-stability profile in aqueous solution | Optimal stability around pH 3.7. | [4] |
| Degradation Kinetics (Somatostatin as proxy) | Buffer type | Degradation is significantly faster in phosphate buffer compared to acetate buffer. | [4] |
Experimental Protocols
Protocol 1: Preparation of Vapreotide Stock and Working Solutions for In Vitro Assays
Materials:
-
Vapreotide diacetate (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Sterile, filtered aqueous buffer (e.g., 10 mM sodium acetate, pH 5.0) or cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the lyophilized vapreotide diacetate vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of vapreotide in the vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Gently vortex or sonicate briefly in a water bath to ensure complete dissolution. e. Aliquot the 10 mM stock solution into sterile, low-adsorption polypropylene tubes in volumes suitable for single experiments. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the cells. d. Prepare working solutions fresh for each experiment and do not store them for extended periods.
Protocol 2: Stability-Indicating HPLC Method for Vapreotide
This protocol is a representative method for assessing the purity and stability of vapreotide, adapted from established methods for similar peptides.[2]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Vapreotide diacetate reference standard and samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the vapreotide reference standard at 1 mg/mL in Mobile Phase A.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.
-
Prepare the vapreotide sample to be tested in the same manner to achieve a similar final concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 30 30 70 35 30 70 40 90 10 | 50 | 90 | 10 |
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the vapreotide peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be > 2000.
-
-
Analysis:
-
Inject the blank, standard, and sample solutions.
-
Identify the vapreotide peak by comparing the retention time with the standard.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Vapreotide Signaling Pathways
Caption: Vapreotide's dual mechanism of action.
Experimental Workflow for Vapreotide Stability Assessment
Caption: Workflow for assessing vapreotide stability.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results.
References
- 1. Stabilization of Octastatin, a somatostatin analogue. Preparation of freeze-dried products for parenteral injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the test medium for the release kinetics of a somatostatin analogue from poly(D,L-lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vapreotide Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vapreotide. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success in improving the bioavailability of this potent somatostatin analog.
Frequently Asked Questions (FAQs)
Q1: What is vapreotide and why is improving its bioavailability a key research focus?
A1: Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] It is primarily used in the treatment of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[3] A significant challenge in the therapeutic application of vapreotide is its short biological half-life, which necessitates frequent administration to maintain effective plasma concentrations.[4] Therefore, developing sustained-release drug delivery systems is a critical area of research to enhance its therapeutic efficacy, improve patient compliance, and ensure more stable plasma levels of the drug.[4]
Q2: What are the primary mechanisms of action for vapreotide?
A2: Vapreotide exerts its effects through a dual mechanism of action. It is an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and it also acts as an antagonist at the neurokinin-1 receptor (NK1R).[5][6] Its interaction with somatostatin receptors leads to the inhibition of various cellular activities, including the secretion of certain hormones and the reduction of blood flow to the gastrointestinal tract.[1][6]
Q3: What are the main challenges associated with the oral delivery of vapreotide?
A3: Like many peptide-based drugs, the oral delivery of vapreotide is challenging due to several factors. These include its poor stability in the gastrointestinal tract, where it can be degraded by enzymes, and its low permeability across the intestinal epithelium.[7] These obstacles significantly limit its oral bioavailability, making parenteral administration (like subcutaneous or intravenous injections) the more common route.[2][7]
Troubleshooting Guide
Problem: Low encapsulation efficiency of vapreotide in PLGA microspheres.
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection | The choice of processing solvent can significantly impact encapsulation efficiency. For instance, using ethyl formate as a solvent has been shown to result in higher encapsulation efficiency compared to acetic acid or dichloromethane. Experiment with different solvents to optimize this parameter. |
| Suboptimal drug-to-polymer ratio | An incorrect ratio of vapreotide to the PLGA polymer can lead to poor encapsulation. Systematically vary the drug loading percentage in your formulation to identify the optimal ratio for your specific PLGA type and solvent system. |
| Issues with the emulsification/solvent evaporation process | The homogenization speed and evaporation rate can affect microsphere formation and drug entrapment. Ensure consistent and appropriate settings for these parameters. For spray drying, optimize inlet and outlet temperatures, feed rate, and aspirator settings. |
Problem: High initial burst release of vapreotide from microspheres.
| Possible Cause | Suggested Solution |
| Drug adsorbed to the microsphere surface | A significant amount of the drug may be adsorbed on the surface of the microspheres, leading to a rapid initial release. Washing the collected microspheres with a suitable solution, such as 0.1% (w/w) poloxamer 188 followed by distilled water, can help remove surface-adsorbed drug.[5] |
| Polymer properties | The type of polymer and its molecular weight can influence the burst release. Using a polymer with a higher molecular weight or a different lactide-to-glycolide ratio may help to reduce the initial burst. A wear coating on the formulation has also been shown to minimize the initial burst.[8] |
| Microsphere porosity | Highly porous microspheres can lead to a faster release of the encapsulated drug. Adjusting the formulation and processing parameters, such as the solvent evaporation rate, can help to create denser microspheres with a more controlled release profile. |
Quantitative Data Summary
The following tables summarize the impact of different formulation variables on the characteristics of vapreotide-loaded PLGA microspheres.
Table 1: Effect of Processing Solvent on Vapreotide-PLGA Microsphere Characteristics [5]
| Polymer | Processing Solvent | Nominal Drug Loading (%) | Actual Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (at 6h) (%) |
| PLGA 50:50 | Acetic Acid | 10 | 6.7 ± 0.5 | 67 | <20 |
| PLGA 50:50 | Dichloromethane | 10 | 6.5 ± 0.4 | 65 | 57 |
| PLGA 50:50 | Ethyl Formate | 10 | 9.1 ± 0.7 | 91 | 55 |
Table 2: Effect of Polymer Type and Additives on Vapreotide-PLGA Microsphere Characteristics [5]
| Polymer | Additive | Nominal Drug Loading (%) | Actual Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (at 6h) (%) |
| Uncapped PLGA 50:50 | None | 10 | 7.2 ± 0.6 | 72 | 45 |
| Capped PLGA 50:50 | None | 10 | 8.5 ± 0.8 | 85 | 30 |
| Uncapped PLGA 50:50 | 1% Poloxamer 188 | 10 | 7.9 ± 0.5 | 79 | 40 |
Experimental Protocols
Protocol 1: Encapsulation of Vapreotide in PLGA Microspheres using Spray Drying [5]
-
Preparation of the Drug-Polymer Solution:
-
Dissolve the specified amount of vapreotide diacetate and PLGA in a suitable processing solvent (e.g., ethyl formate).
-
Homogenize the mixture to ensure uniform distribution of the drug.
-
-
Spray Drying Process:
-
Set up the spray dryer with the following example parameters:
-
Inlet temperature: 50°C
-
Outlet temperature: 40°C
-
Feed rate: 3 mL/min
-
Aspirator setting: 40 m³/h
-
Spray flow rate: 450 Nl/h
-
-
Atomize the drug-polymer solution into the drying chamber. The solvent evaporates, forming solid microspheres.
-
-
Collection and Post-Processing:
-
Collect the dried microspheres from the cyclone separator.
-
Wash the collected microspheres with a 0.1% (w/w) poloxamer 188 solution and then with distilled water.
-
Freeze-dry the microspheres to remove any residual moisture.
-
Store the final product in a desiccator at a low temperature.
-
Protocol 2: In Vitro Drug Release Study [5]
-
Preparation of Release Medium:
-
Prepare Fetal Bovine Serum (FBS) preserved with 0.02% (w/w) thiomersal to serve as the release medium.
-
-
Sample Preparation and Incubation:
-
Accurately weigh approximately 10 mg of vapreotide-loaded microspheres and place them into vials.
-
Add 4.0 mL of the release medium to each vial.
-
Place the vials in an incubator shaker set at 37°C with gentle agitation.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 1, 6, 24, 48 hours, and then daily), remove three vials.
-
Centrifuge the vials to separate the microspheres from the supernatant.
-
Carefully remove the supernatant.
-
Dry the polymer mass overnight under vacuum.
-
Determine the amount of vapreotide remaining in the microspheres using a suitable analytical method like HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
References
- 1. What is the mechanism of Vapreotide Acetate? [synapse.patsnap.com]
- 2. What is Vapreotide Acetate used for? [synapse.patsnap.com]
- 3. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation in vivo of a long-term delivery system for vapreotide, a somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Sanvar (vapreotide acetate)-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this somatostatin analogue. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound (vapreotide acetate).
Question: My vapreotide solution appears to have low solubility or has precipitated out of solution. What should I do?
Answer: Vapreotide acetate is a peptide and its solubility can be challenging. For in vitro experiments, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO before making further dilutions in aqueous buffers such as PBS. If precipitation occurs upon dilution in PBS, you can try making an intermediate dilution in deionized water before adding 10X PBS to achieve the final 1X concentration. For in vivo studies, vapreotide is typically administered subcutaneously or intravenously. Lyophilized powders of vapreotide, sometimes formulated with stabilizing agents like glutamic acid-sodium glutamate buffer, are available for parenteral injection and should be reconstituted according to the manufacturer's instructions.
Question: I am observing inconsistent or weaker than expected downstream signaling responses in my cell-based assays. What could be the cause?
Answer: There are several potential reasons for inconsistent signaling results:
-
Receptor Desensitization: Prolonged or repeated exposure of cells to vapreotide can lead to the downregulation or desensitization of its target somatostatin receptors (SSTR2 and SSTR5).[1] This can result in a diminished cellular response over time. Consider using shorter incubation times or allowing for a recovery period between treatments.
-
Cell Line Variability: The expression levels of SSTR2 and SSTR5 can vary significantly between different cell lines. It is crucial to confirm the expression of these receptors in your chosen cell model using techniques like qPCR or western blotting.
-
Dual Receptor Activity: Vapreotide not only acts as an agonist at SSTR2 and SSTR5 but also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[1] This dual activity can lead to complex or unexpected signaling outcomes. Be sure to consider the potential involvement of the NK1R pathway in your experimental system.
-
Peptide Stability: Like many peptides, vapreotide can be susceptible to degradation by proteases present in cell culture media containing serum. Consider using serum-free media or adding protease inhibitors to your experiments. For long-term storage, it is recommended to store vapreotide as a lyophilized powder at -20°C or below.
Question: How can I be sure that the observed effects in my experiment are specific to vapreotide's action on its target receptors?
Answer: To confirm the specificity of vapreotide's effects, consider the following control experiments:
-
Use of Antagonists: Pre-treat your cells with a selective antagonist for SSTR2 (e.g., CYN 154806) before adding vapreotide.[2] If the effects of vapreotide are mediated by SSTR2, they should be blocked or significantly reduced by the antagonist.
-
Control Cell Lines: Use a cell line that does not express SSTR2 or SSTR5 as a negative control. If the observed effect is absent in these cells, it suggests that the action of vapreotide is dependent on the presence of its target receptors.
-
Dose-Response Analysis: Perform a dose-response experiment to demonstrate that the observed effect is dependent on the concentration of vapreotide. This helps to rule out non-specific or off-target effects that may only occur at very high concentrations.
Question: I am planning an in vivo study with vapreotide. What are some key considerations for formulation and administration?
Answer: For in vivo studies, vapreotide can be administered via subcutaneous or intravenous injection.[3] To achieve sustained release and reduce the frequency of administration, long-acting formulations using biodegradable polymers like polylactic-co-glycolic acid (PLGA) have been developed.[4] When designing your study, it is important to consider the pharmacokinetic profile of the chosen formulation to ensure that therapeutic concentrations are maintained over the desired period.
Quantitative Data
The following tables summarize key quantitative data for vapreotide from various in vitro studies.
Table 1: Receptor Binding Affinity of Vapreotide
| Receptor Subtype | IC50 (nM) | Relative Affinity |
| SSTR1 | 200 | Low |
| SSTR2 | 0.17 | High |
| SSTR3 | 0.1 | High |
| SSTR4 | 620 | Low |
| SSTR5 | 21 | Moderate |
Data from competitive radioligand binding assays using [125I-labeled Tyr11]somatostatin-14.[5]
Table 2: Effective Concentrations of Vapreotide in In Vitro Functional Assays
| Cell Line | Assay | Effect | Effective Concentration |
| U373MG | Intracellular Calcium Increase (SP-induced) | Inhibition | 10 µM (complete inhibition) |
| HEK293-NK1R | NF-κB Activation (SP-induced) | Partial Inhibition | 10 µM |
| HEK293-NK1R | IL-8 and MCP-1 Production (SP-induced) | Inhibition | Not specified |
| U373MG | IL-8 and MCP-1 Production (SP-induced) | Inhibition | Not specified |
| Human MDMs | HIV-1 Infection | Inhibition | Not specified |
SP: Substance P; MDMs: Monocyte-Derived Macrophages. Data compiled from a study investigating the NK1R antagonist activity of vapreotide.[2]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Assess NK1R Antagonism
Objective: To determine the inhibitory effect of vapreotide on Substance P (SP)-induced intracellular calcium mobilization in U373MG cells.
Materials:
-
U373MG human astrocytoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM calcium indicator dye
-
Vapreotide acetate
-
Substance P (SP)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture U373MG cells in standard conditions until they reach 80-90% confluency.
-
Cell Loading with Fura-2 AM:
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Incubate the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Vapreotide Pre-treatment:
-
Prepare different concentrations of vapreotide in HBSS.
-
Add the vapreotide solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS).
-
-
SP Stimulation and Calcium Measurement:
-
Prepare a stock solution of Substance P in HBSS.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add SP to each well to achieve the final desired concentration (e.g., 100 nM).
-
Continue recording the fluorescence ratio for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (340/380 nm) to determine the intracellular calcium concentration.
-
Plot the peak calcium response against the concentration of vapreotide to determine its inhibitory effect.
-
Protocol 2: NF-κB Reporter Assay
Objective: To assess the effect of vapreotide on SP-induced NF-κB activation in HEK293 cells stably expressing the neurokinin-1 receptor (HEK293-NK1R) and an NF-κB-driven luciferase reporter.
Materials:
-
HEK293-NK1R cells co-transfected with an NF-κB-luciferase reporter plasmid
-
Cell culture medium
-
Vapreotide acetate
-
Substance P (SP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NK1R reporter cells in a 96-well plate and allow them to attach overnight.
-
Vapreotide Pre-treatment:
-
Prepare different concentrations of vapreotide in serum-free medium.
-
Replace the culture medium with the vapreotide solutions and incubate for 30 minutes. Include a vehicle control.
-
-
SP Stimulation:
-
Add SP to each well to a final concentration of 0.1 µM.
-
Incubate the cells for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter).
-
Express the results as fold-change in relative light units (RLU) compared to the mock-treated control.
-
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound (vapreotide).
Caption: Workflow for in vitro calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Vapreotide Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective administration and handling of vapreotide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is vapreotide and what is its primary mechanism of action?
A1: Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone.[1] Its primary mechanism of action is binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, with high affinity.[1][2] This binding initiates a cascade of intracellular signaling events, primarily through inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[5]
Q2: How should vapreotide be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of vapreotide. For the lyophilized powder, short-term storage at 0-4°C is acceptable for days to weeks.[6] For long-term storage, it is recommended to store it at -20°C for months to years in a dry, dark place.[5][6] Once reconstituted, for instance in DMSO, the solution should be stored at -20°C for short-term use (a few weeks); long-term storage of the solution is not recommended.[5]
Q3: What is the recommended solvent for reconstituting vapreotide?
A3: Vapreotide is soluble in DMSO.[6] It is not soluble in water.[5] For cell-based assays, it is common to prepare a stock solution in DMSO and then make further dilutions in the appropriate cell culture medium.
Q4: What are the typical administration routes for vapreotide in research settings?
A4: In clinical and preclinical research, vapreotide is commonly administered via subcutaneous or intravenous injection.[7] The choice of administration route often depends on the specific experimental design and objectives. For sustained exposure, long-acting injectable formulations using PLGA microspheres have also been developed.[8]
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Cause: Low or absent expression of the target somatostatin receptors (SSTR2 and SSTR5) in the cell line used.
-
Solution: Before starting your experiment, verify the expression of SSTR2 and SSTR5 in your chosen cell line using techniques like qPCR or Western blotting. Select cell lines with known high expression of these receptors for optimal results.
-
-
Possible Cause: Degradation of vapreotide due to improper storage or handling.
-
Possible Cause: Incorrect dosage or concentration used.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of vapreotide for your specific cell line and assay. Concentrations for in vitro assays can range from 0.1 nM to 10 µM.[2]
-
Issue 2: Poor solubility of vapreotide during reconstitution.
-
Possible Cause: Use of an inappropriate solvent.
-
Possible Cause: The compound is hygroscopic.
-
Solution: Before opening, allow the container to reach room temperature in a desiccator to prevent moisture absorption.[5]
-
Issue 3: High background signal in a radioligand binding assay.
-
Possible Cause: Inadequate washing steps.
-
Solution: Ensure thorough and rapid washing of the filters to remove all unbound radioligand. Use ice-cold buffer for the washing steps to minimize dissociation of the bound ligand.
-
-
Possible Cause: Non-specific binding of the radioligand to the filter or other components.
-
Solution: Pre-soak the filters in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding. Include a control with a high concentration of unlabeled ligand to determine the level of non-specific binding.
-
Quantitative Data
Table 1: Vapreotide Binding Affinity for Human Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Relative Affinity |
| SSTR1 | 200 | Low |
| SSTR2 | 0.17 | High |
| SSTR3 | 0.1 | High |
| SSTR4 | 620 | Low |
| SSTR5 | 21 | Moderate |
Data sourced from competitive radioligand binding assays.[3] Lower IC50 values indicate higher binding affinity.[3]
Table 2: Vapreotide Storage and Stability
| Form | Storage Condition | Duration |
| Lyophilized Powder | 0 - 4°C | Short-term (days to weeks) |
| Lyophilized Powder | -20°C | Long-term (months to years) |
| Reconstituted in DMSO | -20°C | Short-term (a few weeks) |
Data compiled from various sources.[5][6]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of vapreotide for somatostatin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Competitive Binding Assay:
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the vapreotide concentration to determine the IC50 value.[9]
-
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effects of vapreotide.
Methodology:
-
Cell Seeding:
-
Vapreotide Treatment:
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[3]
-
Visualizations
Caption: Vapreotide signaling pathway via SSTR2/5.
Caption: General experimental workflow for vapreotide.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Adverse Events in Sanvar Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating adverse events during clinical trials involving Sanvar. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most critical adverse events to monitor for in patients receiving this compound for acute variceal bleeding?
A1: Given that this compound is investigated for acute variceal bleeding, likely in patients with underlying liver cirrhosis, critical adverse events to monitor include, but are not limited to: cardiovascular events (e.g., bradycardia, hypertension/hypotension, myocardial ischemia), severe gastrointestinal issues beyond the initial bleeding, renal dysfunction, and metabolic disturbances. Continuous monitoring of vital signs and laboratory parameters is crucial.[1][2]
Q2: How should an unexpected serious adverse event (SAE) be managed and reported?
A2: Upon identification of an unexpected SAE, the immediate priority is to ensure patient safety, which may involve discontinuing the study drug and providing appropriate medical care.[3] All SAEs must be reported to the sponsor without undue delay, typically within 24 hours of becoming aware of the event. The sponsor is then responsible for reporting Suspected Unexpected Serious Adverse Reactions (SUSARs) to the relevant regulatory authorities, with fatal or life-threatening SUSARs requiring expedited reporting within 7 days.[4][5]
Q3: What are the best practices for minimizing the risk of adverse events before initiating a clinical trial?
A3: Proactive risk management is essential.[6] This includes a thorough review of preclinical safety data, detailed inclusion and exclusion criteria to select the appropriate patient population, and a comprehensive investigator brochure that clearly outlines all known risks. A robust risk mitigation plan should be developed, identifying potential risks and outlining strategies to minimize their impact.[1][7]
Troubleshooting Guides
Problem: A patient receiving this compound infusion develops significant bradycardia (heart rate < 50 bpm) and hypotension.
Troubleshooting Steps:
-
Immediate Action: Pause or stop the this compound infusion as per the protocol's safety guidelines.
-
Patient Assessment: Conduct a rapid clinical assessment, including a 12-lead ECG, to rule out myocardial ischemia.
-
Supportive Care: Administer supportive care as needed, which may include intravenous fluids for hypotension or atropine for symptomatic bradycardia, in line with institutional protocols.
-
Reporting: Document the event thoroughly and report it as a serious adverse event (SAE) to the sponsor immediately.
-
Investigation: Analyze for potential contributing factors, such as concomitant medications or underlying cardiac conditions.
Problem: A patient in the trial shows a significant elevation in liver function tests (ALT/AST > 3x the upper limit of normal).
Troubleshooting Steps:
-
Confirmation: Repeat the liver function tests to confirm the findings.
-
Clinical Evaluation: Assess the patient for signs and symptoms of acute liver injury, such as jaundice, abdominal pain, or nausea.
-
Medication Review: Review all concomitant medications for potential hepatotoxicity.
-
Discontinuation Criteria: Adhere to predefined stopping rules for the investigational product as outlined in the study protocol.
-
Further Investigations: Consider additional investigations such as a liver ultrasound and viral hepatitis serology to identify other potential causes.
Data Presentation
Table 1: Hypothetical Incidence of Key Adverse Events with this compound vs. Placebo
| Adverse Event | This compound (N=150) | Placebo (N=150) | Risk Ratio (95% CI) |
| Bradycardia | 15 (10.0%) | 3 (2.0%) | 5.0 (1.5 - 16.7) |
| Hypertension | 12 (8.0%) | 5 (3.3%) | 2.4 (0.9 - 6.5) |
| Nausea | 25 (16.7%) | 18 (12.0%) | 1.4 (0.8 - 2.4) |
| Acute Kidney Injury | 8 (5.3%) | 4 (2.7%) | 2.0 (0.6 - 6.5) |
| Myocardial Ischemia | 3 (2.0%) | 1 (0.7%) | 3.0 (0.3 - 29.5) |
Table 2: Example Laboratory Monitoring and Action Thresholds
| Parameter | Baseline Monitoring | In-trial Monitoring Frequency | Action Threshold | Recommended Action |
| Serum Creatinine | Yes | Daily for first 3 days, then weekly | Increase by > 1.5x from baseline | Increase hydration, review concomitant nephrotoxic drugs, consider dose adjustment. |
| Alanine Aminotransferase (ALT) | Yes | Weekly | > 3x Upper Limit of Normal (ULN) | Repeat test within 48-72 hours. If confirmed, consider drug discontinuation. |
| Heart Rate | Yes | Continuous for first 24h, then 4-hourly | < 50 bpm with symptoms (dizziness, syncope) | Pause infusion, perform ECG, manage symptomatically. |
| Blood Pressure | Yes | Continuous for first 24h, then 4-hourly | Systolic < 90 mmHg or drop > 30 mmHg from baseline | Pause infusion, administer IV fluids if no contraindication. |
Experimental Protocols
Protocol 1: Intensive Cardiovascular Monitoring During this compound Infusion
-
Objective: To detect and manage cardiovascular adverse events promptly during the initial phase of this compound administration.
-
Methodology:
-
Establish baseline cardiovascular parameters, including a 12-lead ECG, prior to infusion.
-
Initiate continuous cardiac monitoring (telemetry) for all patients during the first 24 hours of infusion.
-
Record heart rate, blood pressure, and oxygen saturation every 15 minutes for the first hour, every 30 minutes for the next two hours, and then hourly for the subsequent 21 hours.
-
Perform a 12-lead ECG at 4 hours and 24 hours post-infusion initiation, and at any time a patient reports chest pain or palpitations, or if significant changes are noted on telemetry.
-
Have a defined protocol for the management of bradycardia, hypotension, hypertension, and arrhythmias.
-
Protocol 2: Protocol for Adjudication of Potential Drug-Induced Liver Injury (DILI)
-
Objective: To systematically evaluate cases of suspected DILI to determine the likelihood of a causal relationship with this compound.
-
Methodology:
-
Upon identification of a suspected DILI case (based on liver enzyme elevations), a DILI Adjudication Committee is convened.
-
The committee, composed of at least two hepatologists and a clinical pharmacologist, is provided with a standardized case packet including patient demographics, medical history, laboratory results over time, imaging reports, and concomitant medication history.
-
Each member independently assesses the case using a structured causality assessment tool (e.g., Roussel Uclaf Causality Assessment Method - RUCAM).
-
The committee then meets to discuss their individual assessments and reach a consensus on the likelihood of DILI (e.g., definite, probable, possible, unlikely, excluded).
-
The final adjudicated outcome is documented and reported to the sponsor and relevant regulatory bodies.
-
Mandatory Visualizations
Caption: Workflow for Adverse Event Reporting.
Caption: Potential Signaling Pathway for this compound's Effects.
Caption: Decision tree for managing bradycardia.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Potential Risks and Mitigation Strategies During the Conduct of a Clinical Trial: An Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solutionsirb.com [solutionsirb.com]
- 4. (Serious) adverse events and SUSARs | The Central Committee on Research Involving Human Subjects [english.ccmo.nl]
- 5. What is a SUSARs in Clinical Trials? [ddregpharma.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. safequal.net [safequal.net]
Validation & Comparative
A Comparative Efficacy Analysis of Vapreotide and Terlipressin in Vasoactive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of vapreotide and terlipressin, two vasoactive drugs frequently employed in the management of variceal bleeding and hepatorenal syndrome. This document synthesizes experimental data from clinical trials and in vitro studies to offer an objective analysis of their performance, supported by detailed methodologies and signaling pathway visualizations.
Mechanism of Action: A Tale of Two Receptors
Vapreotide and terlipressin exert their therapeutic effects through distinct molecular pathways, targeting different receptor systems to achieve splanchnic vasoconstriction and a reduction in portal pressure.
Vapreotide , a synthetic somatostatin analogue, primarily interacts with somatostatin receptors (SSTRs), with a notable affinity for subtypes 2 (SSTR2) and 5 (SSTR5).[1] This interaction activates inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This cascade ultimately reduces blood flow to the gastrointestinal tract and inhibits the release of vasodilatory hormones.[2][3] Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[1]
Terlipressin , a synthetic analogue of vasopressin, functions as a prodrug that is enzymatically cleaved to release its active form, lysine-vasopressin.[4][5] Its primary mechanism of action is the potent agonism of vasopressin V1 receptors located on vascular smooth muscle.[4][5] Activation of V1 receptors triggers an increase in intracellular calcium, leading to profound vasoconstriction, particularly within the splanchnic circulation, which directly reduces portal venous pressure.[4][6] Terlipressin and its active metabolite have a significantly higher affinity for V1 receptors compared to V2 receptors, minimizing its antidiuretic effects.[6][7]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 | Semantic Scholar [semanticscholar.org]
- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Circulating Tumor DNA Biomarkers for Tinengotinib (Sanvar) Treatment Response in FGFR-Altered Cholangiocarcinoma: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of circulating tumor DNA (ctDNA) based biomarkers for monitoring treatment response to Tinengotinib (formerly known under the research name "Sanvar" in some contexts), a multi-kinase inhibitor with potent activity against Fibroblast Growth Factor Receptors (FGFR). The focus of this document is on patients with advanced cholangiocarcinoma (CCA) harboring FGFR2 gene fusions or rearrangements, a patient population where Tinengotinib has shown significant promise. We will explore the performance of key ctDNA biomarkers, compare them with alternative treatment monitoring strategies, and provide detailed experimental protocols for their validation.
Introduction to Tinengotinib and the Need for Response Biomarkers
Tinengotinib is an orally available small molecule inhibitor that targets multiple kinases, including Aurora A/B, Janus kinases (JAKs), vascular endothelial growth factor receptors (VEGFRs), and notably, FGFR1, 2, and 3. In cholangiocarcinoma, particularly the intrahepatic subtype, oncogenic fusions of the FGFR2 gene are a key driver of tumor growth and proliferation. Tinengotinib's potent inhibition of the constitutively active FGFR2 fusion protein makes it a promising therapeutic option for this molecularly defined patient subgroup.
While the presence of an FGFR2 fusion is a predictive biomarker for patient selection, monitoring the dynamic response to Tinengotinib is crucial for optimizing treatment, detecting resistance early, and making timely clinical decisions. Traditional monitoring relies on periodic radiographic imaging (e.g., CT scans), which can be slow to reflect changes in tumor burden and may not capture the underlying molecular evolution of the cancer. Liquid biopsies, which analyze ctDNA from a patient's blood, offer a minimally invasive and highly sensitive approach to track tumor-specific genetic alterations in real-time.
Comparison of Circulating Tumor DNA Biomarkers for Tinengotinib Response
Two primary ctDNA-based biomarkers are of significant interest for monitoring Tinengotinib treatment response: the quantitative assessment of FGFR2 fusion levels and the detection of acquired FGFR2 resistance mutations. The following tables compare these biomarkers and the technologies used to measure them.
| Biomarker | Description | Technology | Key Performance Metric | Clinical Utility |
| Dynamic Change in FGFR2 Fusion Allele Frequency | Serial monitoring of the variant allele frequency (VAF) of the specific FGFR2 fusion in plasma. A significant decrease in VAF post-treatment is indicative of a positive response, while a subsequent increase can signal disease progression. | Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) | Fold-change in VAF from baseline | Early assessment of treatment efficacy, monitoring for disease progression. |
| Emergence of FGFR2 Resistance Mutations | Detection of specific point mutations in the FGFR2 kinase domain that confer resistance to FGFR inhibitors. Common mutations include "gatekeeper" mutations (e.g., V564F) and others that alter drug binding. | Next-Generation Sequencing (NGS) | Presence or absence of specific mutations | Early detection of acquired resistance, guiding decisions for subsequent lines of therapy. |
| Technology | Target | Sensitivity | Specificity | Turnaround Time | Cost | Key Advantages | Key Limitations |
| Droplet Digital PCR (ddPCR) | Known FGFR2 fusion breakpoints and specific resistance mutations. | High (can detect mutations down to 0.01% VAF).[1] | Very High | 1-2 days | Moderate | Absolute quantification, high sensitivity for known targets. | Can only detect pre-defined mutations; not suitable for discovering novel resistance mechanisms. |
| Next-Generation Sequencing (NGS) | Can target a panel of genes, including FGFR2 and other cancer-related genes, or perform whole-exome sequencing. | Moderate to High (typically 0.1-1% VAF, can be lower with specialized methods).[2] | High | 1-2 weeks | High | Comprehensive profiling, can detect novel mutations and co-occurring alterations. | Data analysis is complex; may have lower sensitivity for specific targets compared to ddPCR. |
Alternative Treatment and Monitoring
For patients with FGFR2-fusion positive cholangiocarcinoma who progress on an FGFR inhibitor like Tinengotinib, the primary alternative treatment is typically systemic chemotherapy (e.g., FOLFOX or FOLFIRI). Unlike targeted therapy with Tinengotinib, there are no established molecular biomarkers to monitor the response to chemotherapy in this specific context. Treatment response is primarily assessed through radiographic imaging and serum tumor markers like CA19-9, which can lack sensitivity and specificity.
| Treatment | Monitoring Biomarker | Performance |
| Tinengotinib | ctDNA: FGFR2 fusion levels and resistance mutations | High sensitivity and specificity for molecular response and resistance. |
| Chemotherapy (e.g., FOLFOX) | Radiographic Imaging (e.g., RECIST criteria) and Serum CA19-9 | Lower sensitivity for early response; CA19-9 can be unreliable. |
Experimental Protocols
Protocol 1: Validation of ddPCR for Monitoring FGFR2 Fusion Levels in ctDNA
1. Objective: To validate a droplet digital PCR (ddPCR) assay for the quantitative monitoring of a specific FGFR2 fusion in plasma-derived cell-free DNA (cfDNA).
2. Materials:
-
Blood collection tubes containing a cell-preserving agent (e.g., Streck Cell-Free DNA BCT).
-
Plasma processing centrifuge.
-
cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
ddPCR system (e.g., Bio-Rad QX200).
-
Custom ddPCR probes and primers targeting the specific FGFR2 fusion breakpoint and a reference gene (e.g., RPP30).
-
Control DNA with a known percentage of the FGFR2 fusion.
3. Method:
-
Sample Collection and Processing: Collect 10 mL of whole blood in a cell-preserving tube. Process within 4 hours by double centrifugation (1,600 x g for 10 min, followed by 16,000 x g for 10 min) to isolate plasma. Store plasma at -80°C until extraction.
-
cfDNA Extraction: Extract cfDNA from 2-4 mL of plasma according to the manufacturer's protocol. Elute in 50 µL of buffer.
-
ddPCR Assay: Prepare a 20 µL ddPCR reaction mix containing ddPCR Supermix, custom primers and probes for the FGFR2 fusion and the reference gene, and 8 µL of cfDNA. Generate droplets using a droplet generator.
-
Thermal Cycling: Perform PCR with an optimized annealing/extension temperature.
-
Data Analysis: Read droplets on a droplet reader. Analyze the data to determine the concentration (copies/µL) of the FGFR2 fusion and the reference gene. The variant allele frequency (VAF) is calculated as: (Concentration of FGFR2 fusion / (Concentration of FGFR2 fusion + Concentration of reference gene)) * 100.
4. Validation Parameters:
-
Limit of Blank (LoB): Analyze multiple replicates of cfDNA from healthy donors to determine the background noise.
-
Limit of Detection (LoD): Determine the lowest VAF that can be reliably detected with a defined level of confidence using serially diluted control DNA.
-
Precision: Assess intra-assay and inter-assay variability using control samples at different VAFs.
-
Accuracy: Compare ddPCR results with an orthogonal method (e.g., NGS) using clinical samples.
Protocol 2: Validation of NGS for Detecting FGFR2 Resistance Mutations in ctDNA
1. Objective: To validate a targeted Next-Generation Sequencing (NGS) panel for the detection of acquired resistance mutations in the FGFR2 kinase domain from plasma cfDNA.
2. Materials:
-
Same as Protocol 1 for sample collection and cfDNA extraction.
-
Targeted NGS panel covering the entire coding region of FGFR2 and other relevant cancer genes.
-
NGS library preparation kit.
-
NGS instrument (e.g., Illumina MiSeq or NextSeq).
-
Bioinformatics pipeline for data analysis.
-
Reference standards with known FGFR2 mutations at various VAFs.
3. Method:
-
Library Preparation: Prepare NGS libraries from cfDNA using a hybrid-capture-based targeted panel. This involves end-repair, A-tailing, adapter ligation, and target enrichment.
-
Sequencing: Sequence the prepared libraries on an NGS instrument to achieve a minimum of 5,000x unique depth of coverage.
-
Bioinformatics Analysis:
-
Align raw sequencing reads to the human reference genome.
-
Perform variant calling using a bioinformatics pipeline optimized for low-frequency somatic variants in cfDNA.
-
Filter variants to remove germline polymorphisms and artifacts.
-
Annotate identified mutations.
-
4. Validation Parameters:
-
Sensitivity and Specificity: Determine the ability to correctly identify known mutations and wild-type sequences using reference standards and clinical samples with known FGFR2 mutation status.
-
Precision: Evaluate the reproducibility of variant detection and VAF quantification across replicate samples.
-
Accuracy: Compare NGS results with a highly sensitive orthogonal method like ddPCR for specific mutations.
-
Concordance: Assess the agreement of ctDNA NGS results with matched tumor tissue sequencing where available.
Visualizations
References
- 1. Efficacy of liquid biopsy for genetic mutations determination in non-small cell lung cancer: a systematic review on literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and comparison of two NGS assays for the detection of EGFR T790M resistance mutation in liquid biopsies of NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanvar (Vapreotide) in the Management of Acute Esophageal Variceal Bleeding: A Comparative Clinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical data available for Sanvar (vapreotide acetate) in the treatment of acute esophageal variceal bleeding (EVB). Due to a notable absence of direct head-to-head clinical trials involving this compound, this document summarizes the pivotal placebo-controlled study of this compound and presents data from head-to-head trials of other vasoactive agents used in the same indication, namely octreotide and terlipressin, to offer a comparative landscape.
This compound is a synthetic octapeptide analogue of the naturally occurring hormone somatostatin.[1] Like somatostatin, it is believed to exert its therapeutic effect by causing splanchnic vasoconstriction, which reduces blood flow to the portal system and consequently lowers variceal pressure.
Comparative Clinical Data
Pivotal Placebo-Controlled Trial of this compound (Vapreotide)
This study evaluated the efficacy and safety of this compound when initiated before endoscopic treatment in patients with cirrhosis and acute variceal bleeding.[2]
| Outcome Measure | This compound + Endoscopic Treatment (n=98) | Placebo + Endoscopic Treatment (n=98) | p-value |
| Active Bleeding at Endoscopy | 31% (28/91) | 46% (43/93) | 0.03 |
| Survival and Control of Bleeding at Day 5 | 66% (65/98) | 50% (49/98) | 0.02 |
| Mean Blood Transfusions (units) | 2.0 ± 2.2 | 2.8 ± 2.8 | 0.04 |
| Overall Mortality at Day 42 | Not Significantly Different | Not Significantly Different | - |
Head-to-Head Comparison of Alternative Vasoactive Agents
To provide a clinical context, this section summarizes findings from a randomized, double-blind trial comparing terlipressin and octreotide as adjuvant therapy to endoscopic variceal band ligation.
| Outcome Measure | Terlipressin + EVL (n=163) | Octreotide + EVL (n=161) | p-value |
| Control of Variceal Bleed | Not Inferior | Not Inferior | - |
| In-hospital Survival | Not Inferior | Not Inferior | - |
| Mean Packed Cell Transfusions (units) | 3.7 ± 2.3 | 3.9 ± 2.5 | 0.273 |
| Length of Hospital Stay (hours) | 108.40 ± 34.81 | 126.39 ± 47.45 | <0.001 |
Experimental Protocols
This compound (Vapreotide) Pivotal Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 227 patients with cirrhosis and acute upper gastrointestinal bleeding.[2]
-
Intervention: Patients were randomly assigned to receive either this compound (a 50-μg intravenous bolus followed by a continuous infusion of 50 μg per hour for five days) or a matching placebo. The infusion was initiated upon hospital admission.[2]
-
Concomitant Treatment: All patients underwent endoscopic treatment (sclerotherapy or variceal ligation) a mean of 2.6 ± 3.3 hours after the start of the infusion.[2]
-
Primary Objective: To assess survival with control of bleeding during the five-day infusion period.[2]
-
Key Assessments: Endoscopy to confirm the source of bleeding, monitoring for continued or recurrent bleeding, blood transfusion requirements, and 42-day mortality.[2]
Terlipressin vs. Octreotide Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 324 patients with cirrhosis and esophageal variceal bleeding.
-
Intervention: Patients were randomized to receive either terlipressin or octreotide in a double-blind fashion, with the other arm receiving a placebo.
-
Concomitant Treatment: All patients underwent endoscopic variceal band ligation.
-
Primary Objective: To compare the efficacy and safety of terlipressin with octreotide as an adjuvant therapy to endoscopic variceal band ligation.
-
Key Assessments: Control of variceal bleed, in-hospital survival, blood transfusion requirements, and length of hospital stay.
Visualizations
Signaling Pathway of Somatostatin Analogues
Caption: Signaling pathway of somatostatin analogues like this compound.
Experimental Workflow of the Pivotal this compound Trial
Caption: Workflow of the pivotal placebo-controlled trial of this compound.
References
Vapreotide vs. Placebo: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of vapreotide versus placebo, focusing on its application in acute esophageal variceal bleeding. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways.
I. Vapreotide in Acute Esophageal Variceal Bleeding
Vapreotide, a synthetic somatostatin analog, has been investigated for its efficacy in controlling acute esophageal variceal bleeding, a life-threatening complication of liver cirrhosis. The primary mechanism of action involves the reduction of portal pressure and blood flow to the varices.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from a pivotal, multicenter, randomized, double-blind, placebo-controlled trial conducted by Calès et al. (2001) in patients with cirrhosis and acute upper gastrointestinal bleeding.
| Efficacy Endpoint | Vapreotide (n=98) | Placebo (n=98) | p-value | Reference |
| Primary Composite Endpoint | ||||
| Survival and control of bleeding at 5 days | 66% (65/98) | 50% (49/98) | 0.02 | |
| Secondary Endpoints | ||||
| Active bleeding at endoscopy | 31% (28/91) | 46% (43/93) | 0.03 | |
| Mean blood transfusions (units ± SD) | 2.0 ± 2.2 | 2.8 ± 2.8 | 0.04 | |
| Overall mortality at 42 days | Not significantly different | Not significantly different | N/A |
Experimental Protocol: Calès et al. (2001)
Objective: To evaluate the efficacy and safety of early administration of vapreotide, in conjunction with endoscopic therapy, in patients with cirrhosis and acute variceal bleeding.
Study Design: A prospective, randomized, double-blind, placebo-controlled trial conducted at 22 centers.
Patient Population: 227 patients with cirrhosis hospitalized for acute upper gastrointestinal bleeding. After exclusion of patients whose bleeding was not caused by portal hypertension, 196 patients (98 in each group) were included in the final analysis.
Inclusion Criteria:
-
Patients with known or suspected cirrhosis.
-
Acute upper gastrointestinal bleeding.
Exclusion Criteria:
-
Bleeding from a non-variceal source confirmed by endoscopy.
Treatment Regimen:
-
Vapreotide Group: Received an initial intravenous bolus of 50 µg of vapreotide, followed by a continuous intravenous infusion of 50 µg per hour for five days.
-
Placebo Group: Received a matching placebo bolus and infusion for five days.
Randomization and Blinding: Patients were randomly assigned to either the vapreotide or placebo group. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Concomitant Treatment: All patients received endoscopic treatment (sclerotherapy or variceal ligation) a mean of 2.6 ± 3.3 hours after the start of the infusion.
Endpoints:
-
Primary Endpoint: A composite of survival and control of bleeding (defined as no further bleeding and stable hemoglobin) at the end of the five-day infusion period.
-
Secondary Endpoints: Included the presence of active bleeding at the time of the initial endoscopy, the number of blood transfusions required, and overall mortality at 42 days.
Statistical Analysis: The primary analysis was based on the intention-to-treat principle.
Experimental Workflow
II. Vapreotide in Neuroendocrine Tumors
A thorough review of the published scientific literature did not identify any placebo-controlled clinical trials evaluating the efficacy of vapreotide in patients with neuroendocrine tumors (NETs). While the development of a sustained-release formulation of vapreotide (Sanvar® SR) for the management of symptoms associated with carcinoid tumors has been mentioned, published data from placebo-controlled efficacy studies are not available.
For context, other somatostatin analogs, such as octreotide and lanreotide, have been evaluated in placebo-controlled trials for both symptomatic control and antiproliferative effects in patients with NETs. Professionals seeking information on the efficacy of somatostatin analogs in this indication should refer to the extensive literature available for these alternative agents.
III. Vapreotide Signaling Pathways
Vapreotide exerts its physiological effects by interacting with specific cell surface receptors. Its primary mechanism involves agonism of somatostatin receptors, particularly subtypes 2 and 5 (SSTR2 and SSTR5). Additionally, it exhibits antagonist activity at the neurokinin-1 receptor (NK1R). This dual activity leads to the modulation of several intracellular signaling cascades.
Somatostatin Receptor (SSTR) Agonist Pathway
As an agonist at SSTR2 and SSTR5, vapreotide mimics the action of endogenous somatostatin. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn can influence cellular processes such as hormone secretion and cell proliferation.
Neurokinin-1 Receptor (NK1R) Antagonist Pathway
Vapreotide also acts as an antagonist at the NK1R, blocking the effects of its natural ligand, Substance P. By preventing Substance P from binding to NK1R, vapreotide inhibits the downstream signaling cascade, which includes the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. This antagonism can modulate inflammatory responses and pain signaling.
Cross-Validation of Sanvar® (Vapreotide) Study Results for Acute Variceal Bleeding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pivotal clinical trial data for Sanvar® (vapreotide), a somatostatin analogue, in the management of acute variceal bleeding secondary to portal hypertension. It aims to offer an objective analysis of its performance, supported by experimental data from the primary study and placed in the context of other therapeutic alternatives.
Comparative Efficacy of Vapreotide in Acute Variceal Bleeding
The cornerstone of evidence for vapreotide's efficacy comes from a multicenter, randomized, double-blind, placebo-controlled trial. The study evaluated the early administration of vapreotide in conjunction with endoscopic therapy.
| Outcome Measure | Vapreotide Group (n=98) | Placebo Group (n=98) | P-value | Citation(s) |
| Active Bleeding at Time of Endoscopy | 31% (28 of 91) | 46% (43 of 93) | 0.03 | [1] |
| Survival and Control of Bleeding (5 Days) | 66% (65 of 98) | 50% (49 of 98) | 0.02 | [1] |
| Mean Blood Transfusions (Units) | 2.0 ± 2.2 | 2.8 ± 2.8 | 0.04 | [1] |
| Overall Mortality (42 Days) | Not Significantly Different | Not Significantly Different | - | [1] |
Cross-Validation and Alternative Therapies
While direct head-to-head trials comparing vapreotide with other somatostatin analogues like octreotide are limited in the provided data, meta-analyses offer a broader perspective on the efficacy of vasoactive drugs as a class. A major meta-analysis of 30 randomized controlled trials (involving 3111 patients) concluded that the use of vasoactive agents, including vapreotide, terlipressin, somatostatin, and octreotide, was associated with a significantly lower risk of 7-day mortality (RR 0.74) and improved control of bleeding (RR 1.21) compared to placebo or no treatment.[2] However, studies comparing different vasoactive agents did not show a significant difference in efficacy between them.[2]
For context, another randomized controlled trial compared octreotide to vasopressin, another vasoactive agent. In this study, initial control of bleeding at 6 hours was significantly higher in the octreotide group (88%) compared to the vasopressin group (54%) (p=0.03).[3]
Experimental Protocols
Pivotal Vapreotide Study (Calès et al., 2001)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial involving 227 patients with cirrhosis and acute upper gastrointestinal bleeding.[1]
-
Inclusion Criteria: Patients with cirrhosis hospitalized for acute upper gastrointestinal bleeding.
-
Exclusion Criteria: Patients whose bleeding was not caused by portal hypertension were excluded from the primary analysis.[1]
-
Treatment Protocol:
-
Patients were randomly assigned to receive either vapreotide or a placebo within a mean of 2.3 hours after admission.[1]
-
The vapreotide regimen consisted of a 50-μg intravenous bolus, followed by a continuous infusion at a rate of 50 μg per hour for five days.[1]
-
All patients underwent endoscopic treatment (such as sclerotherapy or band ligation) a mean of 2.6 hours after the infusion began.[1]
-
-
Primary Objective: To determine the combined outcome of survival and control of bleeding during the five-day infusion period.[1]
Comparative Octreotide vs. Vasopressin Study
-
Study Design: A randomized controlled trial with 48 cirrhotic patients with endoscopically confirmed bleeding esophageal varices.[3]
-
Treatment Protocol:
-
Primary Objective: To compare the efficacy of octreotide and vasopressin in the initial control of acute esophageal variceal bleeding.[3]
Mechanism of Action: Somatostatin Analogue Signaling
Vapreotide, like other somatostatin analogues, exerts its therapeutic effect by mimicking the natural hormone somatostatin. The primary mechanism in controlling variceal bleeding is through splanchnic vasoconstriction, which reduces blood flow to the portal system and consequently lowers variceal pressure.[4] This is achieved through binding to somatostatin receptors (SSTRs) present in splanchnic blood vessels.[5]
Caption: Signaling pathway of Vapreotide leading to vasoconstriction.
Experimental Workflow of the Pivotal Vapreotide Trial
The workflow of the primary this compound® study highlights the early administration of the drug prior to endoscopic intervention.
Caption: Workflow of the pivotal this compound® (vapreotide) clinical trial.
References
- 1. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis: vasoactive medications for the management of acute variceal bleeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial comparing octreotide and vasopressin in the control of acute esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin in portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of somatostatin receptors in splanchnic blood vessels of normal and cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide in Clinical Practice: A Comparative Meta-Analysis for Researchers
A comprehensive review of meta-analyses of clinical trials involving the somatostatin analogue vapreotide reveals its efficacy in the management of acute variceal bleeding. This guide synthesizes quantitative data, experimental protocols, and signaling pathways to provide an objective comparison for researchers, scientists, and drug development professionals.
Vapreotide, a synthetic octapeptide analogue of somatostatin, has been the subject of multiple clinical trials and subsequent meta-analyses to evaluate its therapeutic utility, primarily in the context of acute variceal bleeding, a life-threatening complication of portal hypertension in patients with cirrhosis. This guide provides a detailed comparison of vapreotide's performance against placebo and, where available, other vasoactive agents, based on pooled data from these studies.
Efficacy in Acute Variceal Bleeding: A Meta-Analytical Overview
A key meta-analysis of four randomized studies demonstrated a significant improvement in the control of bleeding with the administration of vapreotide.[1][2] Further supporting this, a comprehensive Cochrane meta-analysis of 21 trials involving 2,588 patients looked at the efficacy of somatostatin analogues, including vapreotide, compared to placebo or no treatment for acute bleeding esophageal varices.[3][4]
Table 1: Meta-analysis of Somatostatin Analogues (including Vapreotide) vs. Placebo in Acute Variceal Bleeding
| Outcome Measure | Relative Risk (95% CI) | Mean Difference (95% CI) | Certainty of Evidence | Citation |
| Mortality (at 6 weeks) | 0.97 (0.75 to 1.25) | - | Low | [3][4] |
| Failure of Initial Hemostasis | 0.68 (0.54 to 0.87) | - | Low | [3][4] |
| Rebleeding | 0.84 (0.52 to 1.37) | - | Very Low | [3][4] |
| Blood Transfusion (units) | - | -0.7 ( -1.1 to -0.2) | Low | [3][4] |
Source: Gøtzsche PC, Hilden J. Somatostatin analogues for acute bleeding oesophageal varices. Cochrane Database of Systematic Reviews 2008, Issue 3. Art. No.: CD000193. DOI: 10.1002/14651858.CD000193.pub3.[3][4]
A pivotal, large-scale, randomized, double-blind, placebo-controlled trial by Calès et al. (2001) provided much of the primary data for vapreotide in these meta-analyses. In this study, early administration of vapreotide in patients with cirrhosis and variceal bleeding resulted in a significantly higher rate of survival and bleeding control at five days compared to placebo.[6]
Table 2: Key Outcomes from the Pivotal Vapreotide Clinical Trial (Calès et al., 2001)
| Outcome Measure | Vapreotide Group (n=98) | Placebo Group (n=98) | P-value | Citation |
| Survival and Control of Bleeding (at 5 days) | 66% | 50% | 0.02 | [6] |
| Active Bleeding at Endoscopy | 31% | 46% | 0.03 | [6] |
| Mean Blood Transfusions (units) | 2.0 ± 2.2 | 2.8 ± 2.8 | 0.04 | [6] |
| 42-day Mortality | Not significantly different | Not significantly different | - | [6] |
Source: Calès P, Masliah C, Bernard B, et al. Early administration of vapreotide for variceal bleeding in patients with cirrhosis. N Engl J Med. 2001;344(1):23-28.[6]
Experimental Protocols: A Closer Look at the Methodology
The clinical trials included in the meta-analyses generally followed a similar design, focusing on patients with confirmed or suspected acute variceal bleeding.
Pivotal Trial Protocol (Calès et al., 2001)[6]
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 227 patients with cirrhosis hospitalized for acute upper gastrointestinal bleeding. After exclusion of those without bleeding from portal hypertension, 98 patients were in each group.
-
Intervention:
-
Vapreotide Group: An initial intravenous bolus of 50 µg of vapreotide, followed by a continuous intravenous infusion at a rate of 50 µg per hour for five days.
-
Placebo Group: An identical-appearing placebo administered under the same protocol.
-
-
Concomitant Treatment: All patients received endoscopic treatment (sclerotherapy or variceal ligation) a mean of 2.6 hours after the start of the infusion.
-
Primary Outcome: Survival and control of bleeding during the five-day infusion period.
-
Secondary Outcomes: Presence of active bleeding at endoscopy, number of blood transfusions required, and overall mortality at 42 days.
Mechanism of Action and Signaling Pathways
Vapreotide exerts its therapeutic effects by mimicking the natural hormone somatostatin. It has a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[7][8] The binding of vapreotide to these G-protein coupled receptors initiates a cascade of intracellular signaling events.
The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP has several downstream effects, including the inhibition of the secretion of various hormones that contribute to splanchnic vasodilation, such as glucagon. The net effect is a reduction in portal and variceal pressure, which helps to control bleeding.[2]
Below is a diagram illustrating the signaling pathway of vapreotide.
Experimental Workflow for Clinical Trials
The general workflow for the clinical trials assessing vapreotide in acute variceal bleeding followed a structured approach from patient admission to follow-up.
References
- 1. Somatostatin analogues for acute bleeding oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin analogues for acute bleeding oesophageal varices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin analogues for acute bleeding oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking Sanvar® (Vapreotide Acetate) Against the Standard of Care for Acute Esophageal Variceal Bleeding
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Sanvar® (vapreotide acetate), a synthetic somatostatin analogue, with the established standard of care for the management of acute esophageal variceal bleeding (EVB), a life-threatening complication of portal hypertension in patients with cirrhosis. The information presented is based on published clinical trial data and established treatment guidelines.
Executive Summary
Acute variceal bleeding is a medical emergency requiring immediate intervention to control hemorrhage and prevent re-bleeding. The current standard of care involves a combination of vasoactive drug therapy to reduce portal pressure and endoscopic procedures to treat the varices directly. This compound®, a vapreotide acetate formulation, has been evaluated as an adjunctive therapy to be administered early in the course of treatment. Clinical evidence demonstrates that the early administration of this compound® in conjunction with endoscopic therapy significantly improves the control of bleeding compared to endoscopic therapy alone.
Mechanism of Action: this compound® and Standard Vasoactive Agents
This compound® is a synthetic octapeptide analogue of the hormone somatostatin. Its therapeutic effect in esophageal variceal bleeding stems from its ability to reduce portal pressure. This is achieved primarily through the constriction of the splanchnic arterioles, which reduces blood flow into the portal venous system. This mechanism is common to other somatostatin analogues (e.g., octreotide) and vasopressin analogues (e.g., terlipressin) used in the standard of care.[1][2][3]
The signaling pathway is initiated by the binding of the somatostatin analogue to G-protein coupled somatostatin receptors on splanchnic vascular smooth muscle cells. This activation leads to downstream effects that inhibit adenylyl cyclase and modulate ion channel activity, ultimately resulting in vasoconstriction.[4] Additionally, these agents can inhibit the release of various vasodilatory gastrointestinal hormones, such as glucagon, which further contributes to the reduction in portal blood flow.[3][5]
Caption: Signaling pathway of this compound® (Vapreotide) in reducing portal hypertension.
Comparative Efficacy: this compound® vs. Standard of Care
The pivotal clinical data for this compound® comes from a randomized, double-blind, placebo-controlled trial published by Calès et al. in the New England Journal of Medicine (2001).[6] This study evaluated the efficacy of adding early administration of vapreotide to endoscopic treatment.
Table 1: Efficacy Outcomes from the Pivotal Vapreotide Trial (Calès et al., 2001)
| Outcome Metric | This compound® + Endoscopic Therapy (n=98) | Placebo + Endoscopic Therapy (n=98) | P-Value |
| Active Bleeding at Endoscopy | 31% (28/91) | 46% (43/93) | 0.03 |
| Survival & Control of Bleeding (at 5 Days) | 66% (65/98) | 50% (49/98) | 0.02 |
| Mean Blood Transfusions (Units ± SD) | 2.0 ± 2.2 | 2.8 ± 2.8 | 0.04 |
Data sourced from Calès et al., N Engl J Med 2001.[6]
The current standard of care recommends the combination of a vasoactive drug (like terlipressin or somatostatin) with endoscopic therapy.[7][8][9] Data from comparative studies of these standard agents show high efficacy in controlling acute hemorrhage.
Table 2: Efficacy of Standard Vasoactive Drugs in Acute Variceal Hemorrhage
| Study / Drug Comparison | Primary Efficacy Endpoint | Terlipressin | Somatostatin | Octreotide |
| Feu et al., 1996 | Control of Bleeding (within 48h) | 80% | 84% | N/A |
| Seo et al. | 5-Day Treatment Success | 86.2% | 83.4% | 83.8% |
| Seo et al. | Control of Bleeding (without rescue) | 89.7% | 87.6% | 88.1% |
Data sourced from Feu et al., Gastroenterology 1996 and Seo et al.[10][11]
These studies indicate that while this compound® added to endoscopy is superior to endoscopy alone, its efficacy is comparable to other vasoactive drugs that form the current standard of care.[7] The choice between agents often depends on local availability, cost, and safety profiles.[7][12]
Experimental Protocols
Pivotal this compound® (Vapreotide) Clinical Trial Methodology
The following protocol is summarized from the Calès et al. (2001) study.[6]
-
Patient Population: 227 patients with cirrhosis and acute upper gastrointestinal bleeding were enrolled. Patients were excluded if their bleeding was found to not be caused by portal hypertension.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention:
-
This compound® Group: Received an initial intravenous (IV) bolus of 50 µg of vapreotide, followed by a continuous IV infusion at a rate of 50 µg per hour for five days.
-
Placebo Group: Received a matching placebo on the same administration schedule.
-
-
Timing: The study drug or placebo was initiated as soon as possible after hospital admission (mean of 2.3 hours).
-
Co-therapy (Standard of Care): All patients received standard endoscopic treatment (sclerotherapy or ligation) a mean of 2.6 hours after the drug infusion began.
-
Primary Objective: To assess the combination of survival and control of bleeding during the five-day infusion period.
Caption: Experimental workflow for the pivotal this compound® clinical trial.
Standard of Care: Endoscopic Variceal Ligation (EVL) Protocol
EVL is the preferred endoscopic therapy for esophageal varices.[7][8]
-
Preparation: The patient's stomach should be empty. The procedure is typically performed under sedation.
-
Procedure:
-
Mechanism: The band cuts off blood flow to the ligated portion of the varix, which then necroses and sloughs off within a few days to weeks, leaving a small ulcer that subsequently heals.[13][15]
-
Follow-up: The procedure may need to be repeated every 2-4 weeks until all varices are eradicated.[16][17]
Conclusion for the Research Community
The available evidence supports the use of this compound® (vapreotide acetate) as an effective adjunct to endoscopic therapy in the management of acute esophageal variceal bleeding.[6][18][19][20] Its administration prior to endoscopy reduces the incidence of active bleeding and improves overall bleeding control within the critical first five days.[6] The mechanism of action, centered on reducing portal pressure via splanchnic vasoconstriction, is well-established for the somatostatin analogue class of drugs.[1][2] While direct head-to-head trials comparing this compound® with other modern vasoactive agents like terlipressin are limited, its efficacy appears to be in a similar range to the current standard of care.[7][10][11] For drug development professionals, this compound® serves as a relevant benchmark for novel agents targeting portal hypertension, with key efficacy endpoints being the control of acute hemorrhage, prevention of early re-bleeding, and impact on 5-day survival.
References
- 1. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Effects of somatostatin analog on splanchnic hemodynamics and plasma glucagon level in portal hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological rationale for the use of somatostatin and analogues in portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of somatostatin versus octreotide on portal haemodynamics in patients with cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute esophageal variceal bleeding: Current strategies and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esge.com [esge.com]
- 9. An update on the management of acute esophageal variceal bleeding | Gastroenterología y Hepatología [elsevier.es]
- 10. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 11. Double-blind randomized controlled trial comparing terlipressin and somatostatin for acute variceal hemorrhage. Variceal Bleeding Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emj.bmj.com [emj.bmj.com]
- 13. giandliverconsultants.com [giandliverconsultants.com]
- 14. vumc.org [vumc.org]
- 15. providence.org [providence.org]
- 16. sgna.org [sgna.org]
- 17. sgna.org [sgna.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Vapreotide: a somatostatin analog for the treatment of acute variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of "Sanvar"
Disclaimer: The substance "Sanvar" is not a publicly documented chemical. The following information provides a generalized framework for the proper disposal of a hypothetical laboratory chemical. It is imperative to consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the exact substance you are handling to ensure safety and regulatory compliance.
The disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] Improper disposal can lead to hazardous reactions, environmental contamination, and legal repercussions.[2] This guide outlines the essential procedures for the safe handling and disposal of a hypothetical chemical agent, referred to as "this compound," intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the chemical's properties and hazards is essential. The primary source for this information is the Safety Data Sheet (SDS), which is required by OSHA's Hazard Communication Standard.[4][5]
Key Information to Extract from the "this compound" SDS:
-
Section 2: Hazard(s) Identification: Provides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Details safe handling practices and storage requirements, including incompatibilities.[2][6]
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE) such as gloves, eye protection, and respiratory protection.[6][7]
-
Section 9: Physical and Chemical Properties: Lists the physical and chemical characteristics of the substance.[4]
-
Section 10: Stability and Reactivity: Describes the chemical's stability and potential hazardous reactions.[7][8]
-
Section 13: Disposal Considerations: Provides guidance on proper disposal methods.
For the purpose of this guide, we will assume "this compound" has the following hypothetical properties:
| Property | "this compound" Characteristics |
| Physical State | Liquid |
| Primary Hazards | Flammable, Acutely Toxic (if inhaled or swallowed), Skin Irritant |
| Personal Protective Equipment (PPE) | Chemical resistant gloves (nitrile or neoprene), safety goggles, lab coat, fume hood |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases |
| Specific Disposal Route | Hazardous waste collection for chemical incineration |
II. Step-by-Step Disposal Protocol for "this compound"
This protocol provides a generalized workflow for the disposal of "this compound" waste.
1. Waste Identification and Segregation:
- A chemical is considered waste when it is no longer intended for use.[2]
- Segregate "this compound" waste from other chemical waste streams to prevent hazardous reactions.[1][2] For example, do not mix flammable "this compound" with corrosive or oxidizing waste.
- Store "this compound" waste in a designated, well-ventilated area, away from incompatible materials.[9]
2. Container Selection and Labeling:
- Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize breakage.[1]
- The container must be in good condition, with a secure, leak-proof lid.[2]
- Label the waste container clearly with the words "Hazardous Waste" and the full chemical name ("this compound").[2] Do not use abbreviations.
- Maintain a log of the waste added to the container, including the date and quantity.
3. Waste Accumulation and Storage:
- Keep the waste container closed except when adding waste.[2]
- Do not overfill the container; a general rule is to fill it to no more than 80% capacity.
- Store the waste container in a secondary containment bin to catch any potential leaks.[2]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][2]
- Complete any required hazardous waste disposal forms provided by your EHS office.[1]
- Follow the specific packaging and transportation instructions provided by EHS for the pickup.
5. Spill and Emergency Procedures:
- In case of a "this compound" spill, immediately alert personnel in the area.
- If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials.
- For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
- Contaminated cleanup materials must be disposed of as hazardous waste.[9]
III. Experimental Protocol: Quenching Reaction and Waste Generation
The following is a hypothetical experimental protocol that would generate "this compound" waste, including the subsequent waste handling steps.
Objective: To quench a reaction containing "this compound" and prepare the resulting waste for disposal.
Materials:
-
Reaction mixture containing "this compound"
-
Quenching agent (e.g., a buffered aqueous solution)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Labeled hazardous waste container for "this compound"
Procedure:
-
Ensure the reaction vessel is cool to the touch before proceeding.
-
Working in a fume hood, slowly add the quenching agent to the reaction mixture while stirring.
-
Monitor the reaction for any signs of gas evolution or temperature increase.
-
Once the reaction is fully quenched, carefully transfer the mixture to the designated "this compound" hazardous waste container.
-
Rinse the reaction vessel with a small amount of a suitable solvent (e.g., acetone) and transfer the rinsate to the same waste container.
-
Securely close the waste container and return it to the designated waste storage area.
-
Update the waste log with the added volume.
IV. Visualized Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
Caption: A workflow for the proper disposal of laboratory chemical waste.
By adhering to these generalized procedures and, most importantly, the specific guidance provided in the Safety Data Sheet for the chemical , researchers can ensure a safe laboratory environment and the protection of the broader ecosystem. Always prioritize safety and compliance in all chemical handling and disposal activities.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. osha.gov [osha.gov]
- 5. univarsolutions.com [univarsolutions.com]
- 6. smsofva.com [smsofva.com]
- 7. gluegunsdirect.com [gluegunsdirect.com]
- 8. agarscientific.com [agarscientific.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Unidentified: A General Protocol for Handling "Sanvar" and Other Unknown Substances
Initial assessment reveals that "Sanvar" is not a recognized chemical or biological agent in standard safety and chemical databases. The substance may be a novel compound, a proprietary mixture, or a potential misspelling of another agent. Providing specific personal protective equipment (PPE) recommendations without accurate identification is not possible and could be hazardous.
However, research and drug development professionals often encounter novel or uncharacterized substances. This guide provides a comprehensive framework for risk assessment and the selection of appropriate PPE when handling such materials. The procedures outlined below are based on established laboratory safety principles and are designed to be adapted to substances with unknown hazard profiles.
It is possible that "this compound" is a misspelling of other chemical products with established safety protocols:
-
SAN (Styrene-acrylonitrile resin): A copolymer plastic that is generally stable and non-hazardous in solid form. However, processing, such as melting or grinding, can release dust or fumes requiring respiratory protection.
-
Synvar Varnish: A flammable liquid containing petroleum distillates. Handling requires flammable liquid precautions, including chemical-resistant gloves and eye protection.[1]
-
Solvar: A substance containing dichloromethane and xylene. It is a hazardous chemical that is suspected of causing cancer and requires stringent safety measures, including respiratory protection, chemical-resistant gloves, and eye/face protection.[2]
Given the uncertainty, a conservative approach assuming a high level of hazard is recommended until the substance's properties can be better characterized.
Essential Safety and Handling Plan
This section outlines a procedural approach to handling unknown substances like "this compound."
Risk Assessment and PPE Selection
A thorough risk assessment is the first step in any safe handling protocol. The following table summarizes the key considerations and corresponding PPE levels.
| Risk Factor | Low Hazard Potential | Moderate Hazard Potential | High Hazard Potential |
| Physical Form | Solid, non-friable | Liquid, low volatility; Powder, low dustiness | Gas, volatile liquid; Fine powder |
| Potential for Splash/Aerosol | Low | Moderate | High |
| Toxicity (Assumed) | Low | Moderate | High |
| Recommended PPE | Lab coat, safety glasses, gloves | Chemical splash goggles, chemical-resistant gloves, lab coat | Chemical splash goggles and face shield, specialized chemical-resistant gloves, chemical-resistant apron or suit, respiratory protection |
Standard Operating Procedure for Handling Unidentified Substances
-
Designate a controlled area: All work with the unknown substance should be conducted in a designated area, such as a chemical fume hood.
-
Assemble appropriate PPE: Based on the risk assessment, select and don the appropriate PPE.
-
Prepare for spills: Ensure that a chemical spill kit compatible with the potential hazards of the substance is readily available.
-
Handle with care: Use appropriate tools to handle the substance, avoiding direct contact.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in accordance with institutional and regulatory guidelines for hazardous waste.
Personal Protective Equipment (PPE) Specifications
The following table provides a general overview of recommended PPE for handling potentially hazardous chemicals.
| PPE Category | Description | Purpose |
| Eye and Face Protection | Safety glasses, chemical splash goggles, face shields | Protects against splashes, projectiles, and irritating vapors.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with hazardous materials. |
| Body Protection | Lab coat, chemical-resistant apron or suit | Protects skin and clothing from splashes and spills.[3] |
| Respiratory Protection | Fume hood, N95 respirator, or supplied-air respirator | Prevents inhalation of hazardous dust, fumes, or vapors. |
Experimental Protocol: Solubility Assessment of an Unknown Substance
This protocol provides a basic framework for assessing the solubility of a novel substance.
-
Objective: To determine the solubility of "this compound" in common laboratory solvents.
-
Materials: "this compound," deionized water, ethanol, acetone, microbalance, vortex mixer, centrifuge.
-
Procedure:
-
Weigh 1 mg of "this compound" into each of three separate microcentrifuge tubes.
-
Add 1 mL of deionized water to the first tube, 1 mL of ethanol to the second, and 1 mL of acetone to the third.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, centrifuge at 10,000 x g for 1 minute and inspect the supernatant.
-
-
Data Analysis: Record the substance as soluble, partially soluble, or insoluble in each solvent.
Workflow for Handling Unknown Substances
The following diagram illustrates the logical workflow for safely handling an unknown substance like "this compound."
Caption: Workflow for assessing and handling an unknown chemical substance.
Disposal Plan
All materials contaminated with an unknown substance, including gloves, disposable lab coats, and used consumables, should be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container.
-
Sharps: Dispose of in a designated sharps container for hazardous materials.
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of any materials down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
